2-Bromo-1,8-naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMGOTDNNMLUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406187 | |
| Record name | 2-bromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61323-17-9 | |
| Record name | 2-bromo-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 2-Bromo-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-1,8-naphthyridine is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The 1,8-naphthyridine core is a recognized privileged scaffold, appearing in numerous biologically active compounds. The presence and position of the bromine atom on this scaffold offer a reactive handle for further chemical modifications, making this compound a key intermediate in the synthesis of a wide array of functionalized molecules with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known reactivity and stability.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
Data Summary
The following tables summarize the key physicochemical and spectral data for this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | [Sigma-Aldrich] |
| CAS Number | 61323-17-9 | [Sigma-Aldrich] |
| Molecular Formula | C₈H₅BrN₂ | [Sigma-Aldrich] |
| Molecular Weight | 209.05 g/mol | [Sigma-Aldrich] |
| InChI | 1S/C8H5BrN2/c9-7-4-3-6-2-1-5-10-8(6)11-7/h1-5H | [Sigma-Aldrich] |
| InChI Key | BCMGOTDNNMLUBS-UHFFFAOYSA-N | [Sigma-Aldrich] |
| Property | Value | Conditions | Source |
| Physical Form | Solid | Ambient | [Sigma-Aldrich] |
| Melting Point | 152-153 °C | Not specified | [Apollo Scientific] |
| Boiling Point | Not available | - | - |
| Solubility | Not available | - | - |
| pKa | Not available | - | - |
| Spectral Data | Details | Source |
| ¹H NMR | Data available | [ChemicalBook] |
| ¹³C NMR | Data available | [ChemicalBook] |
| IR | Data available | [ChemicalBook] |
| Mass Spectrometry | Data available | [ChemicalBook] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible physicochemical data.
Synthesis of this compound
This compound can be synthesized from 1,8-naphthyridin-2(1H)-one (2-hydroxy-1,8-naphthyridine). The hydroxyl group is converted to a bromine atom using a suitable brominating agent, such as phosphorus oxybromide (POBr₃). The following is a general procedure analogous to the synthesis of 2-chloro-1,8-naphthyridines from their corresponding 2-hydroxy precursors.
Materials:
-
1,8-naphthyridin-2(1H)-one
-
Phosphorus oxybromide (POBr₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of 1,8-naphthyridin-2(1H)-one (1 equivalent) and phosphorus oxybromide (a suitable excess, e.g., 5-10 equivalents) is prepared.
-
The reaction mixture is heated under reflux for a specified period (e.g., 1.5 - 5 minutes, potentially under microwave irradiation at a controlled power, such as 200 W, to accelerate the reaction)[1]. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is then carefully poured onto crushed ice with stirring.
-
The resulting solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitate formed is collected by vacuum filtration.
-
The solid is washed thoroughly with cold water.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
Procedure:
-
A small amount of the crystalline this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent in a small vial.
-
The solution is thoroughly mixed using a vortex mixer to ensure complete dissolution.
-
The clear solution is transferred into a 5 mm NMR tube.
-
The NMR tube is placed in the spectrometer's probe.
-
The ¹H NMR spectrum is acquired using a high-resolution NMR spectrometer (e.g., 400 MHz or higher). The number of scans is typically set between 16 and 64 to achieve a good signal-to-noise ratio.
-
The resulting spectrum is processed, and the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values are analyzed to confirm the structure of the compound.
Reactivity and Stability
Reactivity: The reactivity of this compound is largely dictated by the electron-deficient nature of the naphthyridine ring and the presence of the C-Br bond. The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent coupling partner in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This reactivity allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of 1,8-naphthyridine derivatives. The nitrogen atoms in the ring can also act as basic centers and can be protonated or alkylated.
Stability: Bromo-substituted heterocyclic compounds are generally stable under standard laboratory conditions. However, they can be sensitive to heat, light, and strong bases.
-
Thermal Stability: Elevated temperatures can potentially lead to decomposition. It is advisable to store the compound in a cool place.
-
Photochemical Stability: Exposure to UV light may induce decomposition and should be avoided. Storage in amber-colored vials is recommended.
-
Chemical Stability: The compound is stable in neutral and acidic conditions but may undergo elimination or substitution reactions in the presence of strong bases. It should be stored in an inert atmosphere to prevent degradation.
Visualizations
Synthetic Pathway of this compound
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details experimental protocols, summarizes key analytical data, and visualizes relevant biological pathways and experimental workflows.
Physicochemical Properties
This compound is a solid at room temperature with a melting point of 152-153 °C.[1] Its molecular formula is C₈H₅BrN₂, corresponding to a molecular weight of 209.05 g/mol .[2]
| Property | Value | Reference |
| CAS Number | 61323-17-9 | [1][2] |
| Molecular Formula | C₈H₅BrN₂ | [2] |
| Molecular Weight | 209.05 g/mol | |
| Melting Point | 152-153 °C | [1] |
| Physical Form | Solid | [2] |
| Purity | Typically >95% | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Friedländer annulation and direct bromination of a 1,8-naphthyridine precursor being common strategies. A greener synthesis approach has been developed using 2-aminonicotinaldehyde as a starting material in water.[3]
Synthetic Workflow
Experimental Protocol: Friedländer Synthesis
This protocol describes a general procedure for the synthesis of 1,8-naphthyridine derivatives, which can be adapted for this compound.
-
Reaction Setup: A mixture of an α-methylene carbonyl compound (such as bromoacetaldehyde) and 2-amino-3-pyridinecarboxaldehyde is added to a reaction vessel.[4]
-
Solvent and Catalyst: The reaction can be carried out in the presence of a basic ionic liquid as both the solvent and catalyst, and the mixture is magnetically stirred at approximately 80 °C.[4]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is extracted with a suitable organic solvent (e.g., ethyl ether) and deionized water. The organic phase is collected and the solvent is removed under reduced pressure to yield the crude product.[4]
-
Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether and ethyl ether) or by recrystallization.[4]
Purification Protocols
Column Chromatography
-
Stationary Phase: Silica gel is a common adsorbent for the purification of 1,8-naphthyridine derivatives.[5]
-
Mobile Phase Selection: The appropriate eluent system is determined by preliminary TLC analysis to achieve good separation of the desired product from impurities.[5]
-
Column Packing: The column is wet-packed with a slurry of silica gel in the chosen eluent.[6]
-
Sample Loading: The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the column.[5]
-
Elution and Fraction Collection: The column is eluted with the mobile phase, and fractions are collected sequentially.[5] The composition of each fraction is monitored by TLC.
-
Isolation: Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.
Recrystallization
-
Solvent Selection: A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polar compounds like this compound, a mixed solvent system such as ethanol/water or isopropanol/water can be effective.[7]
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 9.0 |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their electronic environments.
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 160 |
| C-Br | (specific data not available) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Data Processing: Process the raw data by Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The presence of a bromine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments.
| Fragment | m/z |
| [M]⁺ | 208 |
| [M+2]⁺ | 210 |
| [M-Br]⁺ | 129 |
Note: The m/z values are predicted based on the molecular weight and common fragmentation patterns of bromo-aromatic compounds.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 µg/mL) in a volatile solvent such as methanol or acetonitrile.[8]
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).[8]
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.
Biological Relevance: TLR4 Signaling Pathway
1,8-Naphthyridine derivatives have been investigated for their potential to modulate various biological pathways, including the Toll-like Receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[9][10]
TLR4/MyD88/NF-κB Signaling Pathway
Activation of TLR4 by lipopolysaccharide (LPS) initiates a signaling cascade that involves the recruitment of the adaptor protein MyD88.[10][11] This leads to the activation of downstream kinases, culminating in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. The liberated NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes.[11] Some 1,8-naphthyridine derivatives have been shown to inhibit this pathway, suggesting their potential as anti-inflammatory agents.[9]
This guide provides a foundational understanding of the synthesis and characterization of this compound, intended to support further research and development in related fields.
References
- 1. 61323-17-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound | 61323-17-9 [sigmaaldrich.com]
- 3. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. columbia.edu [columbia.edu]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toll-like receptor 4 (TLR4): new insight immune and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Products with Toll-Like Receptor 4 Antagonist Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Bromo-1,8-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a framework for the spectroscopic characterization of 2-Bromo-1,8-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents a summary of expected spectroscopic characteristics based on known chemical principles and data from related 1,8-naphthyridine derivatives. It also includes generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are fundamental techniques for the structural elucidation and purity assessment of synthesized compounds.
Introduction
This compound is a brominated derivative of the 1,8-naphthyridine core. The introduction of a bromine atom at the 2-position significantly influences the electronic properties and reactivity of the naphthyridine ring system, making it a versatile intermediate for the synthesis of more complex molecules with potential applications in drug discovery and materials science. Accurate spectroscopic characterization is a critical step in the synthesis and subsequent application of this compound, ensuring its identity and purity.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | Predicted downfield | d | ~8.5 |
| H-4 | Predicted mid-range | dd | ~8.5, ~4.5 |
| H-5 | Predicted mid-range | dd | ~8.0, ~2.0 |
| H-6 | Predicted mid-range | m | - |
| H-7 | Predicted downfield | dd | ~4.5, ~2.0 |
Note: Predicted values are based on the electronic environment of the protons. The exact chemical shifts and coupling constants would need to be determined experimentally.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | Predicted highly downfield (attached to Br) |
| C-3 | Predicted aromatic region |
| C-4 | Predicted aromatic region |
| C-4a | Predicted aromatic region (quaternary) |
| C-5 | Predicted aromatic region |
| C-6 | Predicted aromatic region |
| C-7 | Predicted aromatic region |
| C-8a | Predicted aromatic region (quaternary) |
Note: The carbon attached to the bromine (C-2) is expected to have a significantly different chemical shift compared to the parent 1,8-naphthyridine.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | C-H (aromatic) stretch | Medium-Weak |
| 1600-1450 | C=C and C=N (aromatic ring) stretch | Strong-Medium |
| 1200-1000 | C-H (in-plane) bend | Medium |
| 900-650 | C-H (out-of-plane) bend | Strong-Medium |
| ~750 | C-Br stretch | Medium-Weak |
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | m/z (amu) | Notes |
| [M]⁺ | 208/210 | Molecular ion peak, showing isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) |
| [M-Br]⁺ | 129 | Fragment corresponding to the loss of a bromine atom |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound. Researchers should optimize these methods based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically several hundred to thousands). A relaxation delay of 2-5 seconds is recommended.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile (typically ~1 mg/mL).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), should be used.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, a direct insertion probe may be used for solid samples. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine should be clearly visible.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Navigating the Stability and Storage of 2-Bromo-1,8-naphthyridine: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2-Bromo-1,8-naphthyridine, a key building block for researchers, scientists, and professionals in drug development. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in sensitive synthetic applications and biological assays.
Core Stability and Storage Recommendations
This compound is a solid compound that requires specific storage conditions to maintain its quality over time. Based on information from multiple chemical suppliers, the primary storage recommendations are summarized below. Adherence to these conditions is crucial to prevent degradation and ensure the reliability of experimental results.
Quantitative Storage and Stability Data
| Parameter | Value | Source(s) |
| Storage Temperature | 2-8°C | |
| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | |
| Physical Form | Solid | |
| Protection | Protect from light and moisture. | [1] |
| Incompatibilities | Strong oxidizing agents. | |
| Long-term Stability | For a related compound, 4-Bromo-1,8-naphthalic anhydride, stability is noted for at least 2 years when stored at room temperature, protected from light and moisture.[1] Similar long-term stability for this compound under refrigerated and inert conditions can be inferred but should be experimentally verified. |
Handling and Safety Precautions
This compound is classified as harmful and requires careful handling in a laboratory setting.[2] Standard personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[3]
Hazard Statements:
-
Harmful if swallowed.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound in a research or development setting, a comprehensive stability testing program is essential. The following are generalized experimental protocols based on industry best practices and regulatory guidelines for stability-indicating assays.
Protocol 1: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products.
Protocol 2: Long-Term and Accelerated Stability Studies
Objective: To determine the shelf-life and evaluate the stability of this compound under recommended and accelerated storage conditions.
Methodology:
-
Sample Packaging: Store the solid this compound in vials that mimic the intended long-term storage containers, under an inert atmosphere.
-
Storage Conditions:
-
Long-Term: 2-8°C.
-
Accelerated: 25°C/60% RH or 40°C/75% RH.
-
-
Testing Intervals:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.
Visualizing Experimental Workflows and Potential Degradation
To further clarify the processes involved in assessing the stability of this compound, the following diagrams illustrate a typical experimental workflow and a hypothetical degradation pathway.
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Hypothetical Degradation Pathways for this compound.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. While the recommended storage conditions of 2-8°C under an inert atmosphere provide a solid foundation for maintaining its integrity, this guide highlights the necessity for comprehensive, in-house stability studies. By following the outlined experimental protocols, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. Further investigation into the specific degradation products and pathways will contribute valuable knowledge to the scientific community and aid in the development of robust formulations and applications.
References
Retrosynthetic Analysis of 2-Bromo-1,8-naphthyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of retrosynthetic analysis for 2-Bromo-1,8-naphthyridine derivatives. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of novel therapeutic agents.
Core Retrosynthetic Strategies
Two primary retrosynthetic pathways have been identified for the disconnection of this compound derivatives. These approaches offer flexibility in starting material selection and can be adapted to accommodate various substitution patterns on the naphthyridine core.
Pathway A: Friedländer Annulation and Halogenation
This is a robust and widely employed strategy that constructs the 1,8-naphthyridine core in the initial steps, followed by the introduction of the bromine atom. The key disconnections involve a functional group interconversion (FGI) of the bromo group to a hydroxyl group, followed by a Friedländer annulation.
Caption: Retrosynthetic analysis via Friedländer Annulation.
Pathway B: Sandmeyer Reaction
This approach introduces the bromo functionality at a later stage of the synthesis, starting from a pre-formed amino-substituted 1,8-naphthyridine. The key disconnection is the Sandmeyer reaction, which transforms an amino group into a bromo group via a diazonium salt intermediate.
An In-Depth Technical Guide to 2-Bromo-1,8-naphthyridine for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry, 2-Bromo-1,8-naphthyridine serves as a versatile precursor for the synthesis of a wide array of pharmacologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, cost, physicochemical properties, synthesis, and applications in drug discovery and development.
Commercial Availability and Cost
This compound is readily available from several commercial chemical suppliers. The cost can vary depending on the purity and quantity required. Below is a summary of pricing from prominent vendors.
| Supplier | Quantity | Price (USD) | Purity |
| Sigma-Aldrich | 100 mg | $52.90 | ≥95% |
| 250 mg | $78.20 | ||
| 1 g | $155.25 | ||
| 5 g | $775.10 | ||
| Apollo Scientific | 100 mg | £42.00 | 95% |
| 250 mg | £62.00 | ||
| 1 g | £122.00 | ||
| 5 g | £607.00 |
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its handling, reaction setup, and analytical characterization.
| Property | Value |
| CAS Number | 61323-17-9 |
| Molecular Formula | C₈H₅BrN₂ |
| Molecular Weight | 209.05 g/mol |
| Physical Form | Solid |
| Storage Temperature | 2-8°C under an inert atmosphere |
| 1H NMR Spectrum | Available from suppliers like ChemicalBook |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with the Sandmeyer reaction being a prominent and effective approach. This method involves the diazotization of 2-amino-1,8-naphthyridine followed by a copper-catalyzed bromination.
Experimental Protocol: Sandmeyer Reaction
This protocol outlines the synthesis of this compound from 2-amino-1,8-naphthyridine.
Materials:
-
2-amino-1,8-naphthyridine
-
Hydrobromic acid (48%)
-
Sodium nitrite
-
Copper(I) bromide
-
Water
-
Ice
-
Sodium hydroxide solution
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 2-amino-1,8-naphthyridine in aqueous hydrobromic acid (48%).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the nitrogen evolution ceases.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
-
Applications in Drug Discovery and Development
The 1,8-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] this compound is a key intermediate that allows for the introduction of various functional groups at the 2-position of the naphthyridine ring system, primarily through palladium-catalyzed cross-coupling reactions.
Role in the Synthesis of Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer. The 1,8-naphthyridine core is a common scaffold in the design of kinase inhibitors. This compound serves as a crucial starting material for the synthesis of these inhibitors through reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-position of the naphthyridine ring and various aryl or heteroaryl boronic acids or esters. This allows for the exploration of different substituents to optimize the binding of the inhibitor to the kinase's active site.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position. This is a powerful tool for developing inhibitors that can form key hydrogen bond interactions within the ATP-binding pocket of kinases.
References
alternative synthetic routes to the 1,8-naphthyridine core
An In-depth Technical Guide to Alternative Synthetic Routes for the 1,8-Naphthyridine Core
Abstract
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, materials science, and coordination chemistry. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds, including anticancer, antiviral, antibacterial, and antihypertensive agents. This technical guide provides a comprehensive overview of both classical and contemporary synthetic strategies for accessing the 1,8-naphthyridine core. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key reactions, a comparative analysis of different synthetic routes, and visualizations of synthetic pathways.
Introduction to the 1,8-Naphthyridine Core
The 1,8-naphthyridine ring system consists of two fused pyridine rings. This nitrogen-containing heterocycle is isomeric with other naphthyridines, such as the 1,5-, 1,6-, and 1,7-isomers, each possessing distinct chemical and biological characteristics. The presence of the two nitrogen atoms in the 1,8-naphthyridine core influences its planarity, electron distribution, and ability to act as a ligand for metal ions, making it a versatile scaffold in drug design.
Classical Synthetic Routes
Several classical methods have been established for the synthesis of the 1,8-naphthyridine core. These often involve the condensation of aminopyridines with 1,3-dicarbonyl compounds or their equivalents.
Friedländer Annulation
The Friedländer synthesis is a widely used method for the construction of quinolines and related heterocyclic systems, including 1,8-naphthyridines. This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an active methylene group.
Detailed Experimental Protocol (Example):
A mixture of 2-aminopyridine-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (10 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired 2-hydroxy-3-ethoxycarbonyl-1,8-naphthyridine.
Skraup-Doebner-von Miller Synthesis
This method involves the reaction of a 2-aminopyridine with α,β-unsaturated carbonyl compounds, or with glycerol, which dehydrates in situ to form acrolein. The reaction is typically carried out in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent.
Detailed Experimental Protocol (Example):
To a solution of 2-aminopyridine (1.0 mmol) in concentrated sulfuric acid (5 mL), glycerol (3.0 mmol) is added dropwise at a temperature below 120°C. An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is then added, and the mixture is heated at 140-150°C for several hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base to precipitate the 1,8-naphthyridine product.
Modern Synthetic Routes
Advances in synthetic methodology have led to the development of more efficient and versatile routes to the 1,8-naphthyridine core, often employing transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have been successfully applied to the synthesis of functionalized 1,8-naphthyridines. These methods typically involve the coupling of a suitably functionalized pyridine derivative with another coupling partner.
Detailed Experimental Protocol (Example - Suzuki Coupling):
A mixture of 2-chloro-3-formyl-1,8-naphthyridine (1.0 mmol), a boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of dioxane and water (8 mL) is heated at 100°C under a nitrogen atmosphere for 12 hours. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The application of microwave heating can significantly reduce reaction times and improve yields in the synthesis of 1,8-naphthyridines.
Detailed Experimental Protocol (Example - Microwave-Assisted Friedländer Synthesis):
A mixture of 2-aminopyridine-3-carbaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and a catalytic amount of piperidine (0.1 mmol) in a sealed microwave vessel is irradiated at 150°C for 10 minutes. After cooling, the product is isolated by filtration.
Comparative Data of Synthetic Routes
| Synthetic Route | Typical Reaction Conditions | Typical Yields (%) | Advantages | Disadvantages |
| Friedländer Annulation | Reflux in ethanol with a basic catalyst | 60-85 | Readily available starting materials, simple procedure. | Limited substrate scope, may require harsh conditions. |
| Skraup-Doebner-von Miller | Strong acid, high temperature, oxidizing agent | 30-50 | One-pot synthesis from simple precursors. | Harsh reaction conditions, low yields, formation of byproducts. |
| Palladium-Catalyzed Coupling | Pd catalyst, base, inert atmosphere, elevated temperature | 70-95 | High yields, excellent functional group tolerance, high regioselectivity. | Expensive catalysts, requires pre-functionalized substrates. |
| Microwave-Assisted Synthesis | Sealed vessel, high temperature, short reaction time | 75-90 | Rapid synthesis, improved yields, cleaner reactions. | Requires specialized equipment. |
Visualization of Synthetic Pathways
Caption: The Friedländer annulation for 1,8-naphthyridine synthesis.
An In-depth Technical Guide to the Key Reactions and Reactivity of the 1,8-Naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine core, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and materials science due to its versatile reactivity and the diverse biological activities of its derivatives.[1][2][3] This technical guide provides a comprehensive overview of the key reactions and inherent reactivity of the 1,8-naphthyridine scaffold, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in the synthesis and functionalization of this important nucleus.
General Reactivity of the 1,8-Naphthyridine Scaffold
The 1,8-naphthyridine system consists of two fused pyridine rings, which significantly influences its chemical behavior. The nitrogen atoms are electron-withdrawing, leading to a π-deficient character of the aromatic system. This electronic nature dictates the scaffold's susceptibility to various transformations.
-
Electrophilic Aromatic Substitution (SEAr): The electron-deficient nature of the 1,8-naphthyridine ring makes electrophilic aromatic substitution challenging, generally requiring harsh conditions and often resulting in low yields. The pyridine nitrogen atoms deactivate the ring towards electrophilic attack. When substitution does occur, it is directed to the positions least deactivated by the nitrogen atoms.
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the π-deficient character of the ring makes it highly susceptible to nucleophilic aromatic substitution, particularly when a good leaving group (e.g., a halogen) is present at an activated position.
-
Metal-Catalyzed Cross-Coupling Reactions: The presence of halo-substituents on the 1,8-naphthyridine scaffold allows for a wide array of powerful palladium-, copper-, and cobalt-catalyzed cross-coupling reactions. These methods are instrumental in introducing carbon-carbon and carbon-heteroatom bonds.
-
N-Functionalization: The lone pairs on the nitrogen atoms are available for reactions such as N-oxidation and quaternization.
Key Reactions of the 1,8-Naphthyridine Scaffold
Electrophilic Aromatic Substitution
As a general trend, direct electrophilic substitution on the unsubstituted 1,8-naphthyridine ring is not a preferred synthetic route due to the deactivating effect of the two nitrogen atoms. However, under specific conditions, reactions like nitration and halogenation can be achieved.
Nitration of 1,8-naphthyridine derivatives can be accomplished, although the regioselectivity is highly dependent on the existing substituents and reaction conditions. For instance, unusual nitration has been observed during the diazotization of substituted 7-amino-1,8-naphthyridines.[4] The electronic density of the molecule plays a crucial role in determining the position of nitration.[4]
Experimental Protocol: Nitration of a Substituted 7-Amino-1,8-naphthyridine Derivative (Illustrative)
This is a generalized protocol based on the principles of related reactions, as specific detailed protocols for the direct nitration of the parent 1,8-naphthyridine are not prevalent in the reviewed literature.
-
Preparation: To a solution of the substituted 7-amino-1,8-naphthyridine in concentrated sulfuric acid, cooled to 0 °C, a mixture of concentrated sulfuric acid and nitric acid is added dropwise.
-
Reaction: The reaction mixture is stirred at a low temperature (e.g., 0-10 °C) for a specified duration, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by pouring it onto crushed ice, followed by careful neutralization with a suitable base (e.g., sodium carbonate solution).
-
Isolation and Purification: The precipitated product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a highly effective method for functionalizing the 1,8-naphthyridine scaffold, especially on halogenated derivatives. The electron-withdrawing nature of the ring system facilitates the attack of nucleophiles.
Direct amination of the 1,8-naphthyridine ring can be achieved via the Chichibabin reaction, where treatment with potassium amide in liquid ammonia leads to the introduction of an amino group. The initial attack is charge-controlled, occurring at the most electron-deficient position, which is C-2 in 1,8-naphthyridine.[5]
Experimental Protocol: Chichibabin Amination of 1,8-Naphthyridine [5]
-
Preparation: In a flask equipped for low-temperature reactions, liquid ammonia is condensed. A catalytic amount of iron(III) nitrate is added, followed by the portion-wise addition of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide.
-
Reaction: A solution of 1,8-naphthyridine in a suitable solvent (e.g., dry ether or toluene) is added to the potassium amide solution at approximately -35 to -45 °C. The mixture is stirred for several hours.
-
Work-up: The reaction is quenched by the careful addition of ammonium chloride. The ammonia is allowed to evaporate.
-
Isolation and Purification: The residue is extracted with a suitable organic solvent. The organic extracts are dried and concentrated. The crude product is then purified by column chromatography or recrystallization to yield 2-amino-1,8-naphthyridine.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are arguably the most versatile and widely used methods for the functionalization of halo-1,8-naphthyridines.
The Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halo-1,8-naphthyridine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is highly tolerant of various functional groups.
Table 1: Suzuki-Miyaura Coupling of Halo-1,8-Naphthyridines - Reaction Conditions and Yields
| Entry | Halo-1,8-Naphthyridine | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,8-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Iodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl (5) | - | THF | 25 | 0.5 | 78-80 |
| 3 | 2,4-Diiodo-1,5-naphthyridine | p-MeOC₆H₄ZnCl | CoCl₂·2LiCl (5) | - | THF | 25 | 1 | 75 |
Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-1,8-Naphthyridine
-
Preparation: To a reaction vessel are added the halo-1,8-naphthyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (typically 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Reaction: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water, dioxane/water, or DMF) is added. The mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between a halo-1,8-naphthyridine and a primary or secondary amine.[1][6] This reaction is crucial for introducing diverse amino functionalities.
Table 2: Buchwald-Hartwig Amination of Halo-1,8-Naphthyridines - Reaction Conditions and Yields
| Entry | Halo-1,8-Naphthyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-1,5-naphthyridine | Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | High |
| 2 | 7-Chloro-1,8-naphthyridine derivative | 3-Methylpiperidine | Not specified | Not specified | K₂CO₃ | Not specified | Not specified | Not specified | Good |
Experimental Protocol: Buchwald-Hartwig Amination of a Halo-1,8-Naphthyridine [1]
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere, the halo-1,8-naphthyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand (e.g., XantPhos, BINAP, or a Buchwald ligand, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.4 equiv) are combined.
-
Reaction: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added. The Schlenk tube is sealed, and the reaction mixture is heated to 100-120 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired amino-1,8-naphthyridine.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a halo-1,8-naphthyridine with a terminal alkyne to form an alkynyl-substituted 1,8-naphthyridine. This reaction is valuable for introducing sp-hybridized carbon substituents.
Experimental Protocol: Sonogashira Coupling of a Halo-1,8-Naphthyridine
-
Preparation: To a reaction flask are added the halo-1,8-naphthyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).
-
Reaction: The flask is purged with an inert gas. The terminal alkyne (1.2-1.5 equiv) is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is filtered to remove the amine hydrohalide salt. The filtrate is concentrated under reduced pressure.
-
Isolation and Purification: The residue is dissolved in an organic solvent, washed with water, dried, and concentrated. The crude product is purified by column chromatography.
C-H Activation
Direct C-H functionalization is an emerging and powerful strategy for modifying the 1,8-naphthyridine scaffold, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of complex fused 1,8-naphthyridine derivatives.[7][8]
Visualizing Reactivity and Workflows
Logical Relationship of 1,8-Naphthyridine Functionalization
The following diagram illustrates the key reactive pathways for the functionalization of the 1,8-naphthyridine scaffold.
Caption: Key functionalization pathways of the 1,8-naphthyridine scaffold.
Experimental Workflow for a Metal-Catalyzed Cross-Coupling Reaction
The diagram below outlines a typical experimental workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, on a halo-1,8-naphthyridine.
Caption: General workflow for metal-catalyzed cross-coupling.
This guide provides a foundational understanding of the reactivity of the 1,8-naphthyridine scaffold and practical guidance for its functionalization. The versatility of this core structure, combined with the power of modern synthetic methods, ensures its continued importance in the development of new chemical entities with significant biological and material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.wur.nl [research.wur.nl]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
The Diverse Biological Activities of 1,8-Naphthyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold, a bicyclic heteroaromatic system containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique chemical properties and versatile synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,8-naphthyridine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing quantitative data for comparative analysis, detailed experimental protocols for key biological assays, and visual representations of the underlying mechanisms of action.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
1,8-Naphthyridine derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their anticancer activity often stems from the inhibition of crucial enzymes involved in DNA replication and cell signaling pathways that are frequently dysregulated in cancer.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,8-naphthyridine derivatives against several human cancer cell lines, providing a quantitative measure of their cytotoxic potential.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 12 | HBL-100 (Breast) | 1.37 | [1] |
| Compound 17 | KB (Oral) | 3.7 | [1] |
| Compound 22 | SW-620 (Colon) | 3.0 | [1] |
| Compound 16 | HeLa (Cervical) | 0.7 | [2] |
| Compound 16 | HL-60 (Leukemia) | 0.1 | [2] |
| Compound 16 | PC-3 (Prostate) | 5.1 | [2] |
| Pyrazolo-naphthyridine 5j | HeLa (Cervical) | 6.4 | [3] |
| Pyrazolo-naphthyridine 5k | MCF-7 (Breast) | 2.03 | [3] |
Key Mechanisms of Anticancer Activity
1. Topoisomerase II Inhibition:
Certain 1,8-naphthyridine derivatives function as topoisomerase II inhibitors. These enzymes are vital for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these derivatives lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[4][5][6]
2. Kinase Inhibition (EGFR and c-Met):
Many 1,8-naphthyridine derivatives have been designed to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met).[7] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. By inhibiting these kinases, 1,8-naphthyridine derivatives can block downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby arresting the cell cycle and inducing apoptosis.[8][9][10][11][12]
References
- 1. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Mechanism Model for the Interaction of Etoposide Quinone with Topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic topoisomerase II inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EGFR signaling pathways [pfocr.wikipathways.org]
- 8. omicsonline.org [omicsonline.org]
- 9. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Computational Study of 2-Bromo-1,8-naphthyridine's Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,8-naphthyridine scaffold is a significant pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of a bromine atom at the 2-position of the 1,8-naphthyridine core is expected to significantly modulate its electronic properties, thereby influencing its reactivity, intermolecular interactions, and ultimately, its biological activity. Understanding the electronic structure of 2-Bromo-1,8-naphthyridine is, therefore, a crucial step in the rational design of novel therapeutics.
Computational chemistry provides a powerful lens through which to examine the electronic characteristics of molecules at the quantum level.[2] By employing methods like Density Functional Theory (DFT), we can predict properties such as molecular orbital energies, charge distribution, and electrostatic potential, offering deep insights that complement experimental data. This guide outlines a robust computational workflow for characterizing the electronic structure of this compound.
Experimental Protocols: A Computational Approach
A typical computational study to elucidate the electronic structure of this compound would involve the following key steps, from initial structure preparation to in-depth analysis of its electronic properties.
Molecular Structure Optimization
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule, its ground-state geometry.
-
Methodology: The geometry of this compound would be optimized using Density Functional Theory (DFT).[3] A common and effective approach is to use a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of Hartree-Fock theory with the efficiency of DFT. For potentially improved accuracy with non-covalent interactions, other functionals like M06-2X could also be employed.[4]
-
Basis Set: A Pople-style basis set, such as 6-311+G(d,p), is a standard choice for molecules of this size, providing a good balance between accuracy and computational cost. The "+" indicates the addition of diffuse functions to better describe lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.
-
Software: This calculation is typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
-
Verification: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of any imaginary frequencies confirms that the structure is a stable minimum.
Calculation of Electronic Properties
Once the optimized geometry is obtained, a single-point energy calculation is performed using the same level of theory (e.g., B3LYP/6-311+G(d,p)) to derive various electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution from the perspective of an approaching electrophile. It is plotted onto the molecule's electron density surface, with colors indicating regions of negative (electron-rich, typically red) and positive (electron-poor, typically blue) electrostatic potential. This map is invaluable for predicting sites of electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the charge distribution by calculating the partial atomic charges on each atom (e.g., Mulliken or Natural Population Analysis charges). This helps in quantifying the electron-withdrawing or -donating effects of substituents, such as the bromine atom in this case.
Data Presentation
Quantitative data from computational studies should be presented in a clear and structured format to allow for easy interpretation and comparison.
Optimized Geometric Parameters
The key bond lengths and angles of the optimized this compound structure would be tabulated.
| Parameter | Atom(s) Involved | Calculated Value (Å or °) |
| Bond Length | C2-Br | e.g., 1.895 |
| N1-C2 | e.g., 1.321 | |
| C7-N8 | e.g., 1.334 | |
| ... | ... | ... |
| Bond Angle | N1-C2-C3 | e.g., 123.5 |
| C2-C3-C4 | e.g., 118.9 | |
| ... | ... | ... |
| (Note: The values presented are hypothetical and for illustrative purposes only.) |
Key Electronic Properties
The calculated electronic properties provide a quantitative basis for understanding the molecule's reactivity and stability.
| Property | Symbol | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | e.g., -6.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | e.g., -1.22 |
| HOMO-LUMO Energy Gap | ΔE | e.g., 5.63 |
| Ionization Potential (approx.) | IP ≈ -EHOMO | e.g., 6.85 |
| Electron Affinity (approx.) | EA ≈ -ELUMO | e.g., 1.22 |
| (Note: The values presented are hypothetical and for illustrative purposes only.) |
Natural Population Analysis (NPA) Charges
NPA provides a more robust measure of atomic charges compared to Mulliken charges.
| Atom | NPA Charge (e) |
| N1 | e.g., -0.55 |
| C2 | e.g., +0.15 |
| Br9 | e.g., -0.08 |
| N8 | e.g., -0.58 |
| ... | ... |
| (Note: The values presented are hypothetical and for illustrative purposes only.) |
Mandatory Visualizations
Diagrams are essential for conveying complex relationships and workflows in computational chemistry.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-1,8-naphthyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-1,8-naphthyridine with a variety of arylboronic acids. This reaction is a powerful and versatile method for the synthesis of 2-aryl-1,8-naphthyridines, a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.
The 1,8-naphthyridine scaffold is a privileged structure in drug discovery. The ability to introduce diverse aryl groups at the 2-position via Suzuki coupling allows for the systematic exploration of the structure-activity relationship (SAR) and the development of novel therapeutic agents.
Core Reaction
The Suzuki-Miyaura coupling facilitates the formation of a carbon-carbon bond between this compound and an arylboronic acid using a palladium catalyst and a base. The general transformation is depicted below:
General Reaction Scheme: X = Br R = Aryl
Data Presentation: Reaction Conditions and Yields
The following table summarizes various conditions reported for the Suzuki coupling of brominated nitrogen-containing heterocycles, including naphthyridines, with arylboronic acids. While specific yields for this compound are not always explicitly detailed in the literature, the conditions presented are highly relevant and provide a strong starting point for optimization.
| Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (1.8) | 1,4-Dioxane | Reflux | 4 | High | |
| Arylboronic acids | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-120 | Varies | Good to Excellent | [1] |
| Arylboronic acids | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Toluene | 100 | Varies | High | [2] |
| Heteroarylboronic acids | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | Varies | Good | [2] |
| Phenylboronic acid | Pd/C | - | K₂CO₃ | Water/Isopropanol | Varies | Varies | Good to Excellent | [3] |
| Arylboronic acids | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane/Water | Varies | Varies | 81 | [4] |
| Arylboronic acids | Pd(OAc)₂ | SPhos | K₃PO₄ | 2-Methyl-THF | 100 | Varies | High | [2] |
Note: The optimal conditions can be highly dependent on the specific arylboronic acid used, particularly its electronic and steric properties.[1]
Experimental Protocols
Below are detailed protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is based on a general method for the Suzuki coupling of halo-naphthyridines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and cesium carbonate.
-
Seal the vessel with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-1,8-naphthyridine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often reduce reaction times and improve yields.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 mixture)
Procedure:
-
In a microwave reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the degassed solvent mixture of 1,4-dioxane and water.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the workup and purification steps as described in Protocol 1.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing a Suzuki coupling experiment.
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Caption: A troubleshooting guide for optimizing the Suzuki coupling reaction.
Important Considerations and Troubleshooting
-
Catalyst Poisoning: The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[2] The use of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos can mitigate this issue.[2]
-
Choice of Base: The selection of the base is crucial.[4] While carbonates like K₂CO₃ and Cs₂CO₃ are commonly used, potassium phosphate (K₃PO₄) is often effective for nitrogen-containing heterocycles.[2] The base activates the boronic acid to form a more nucleophilic boronate species.[4]
-
Solvent System: A mixture of a polar aprotic solvent (e.g., 1,4-dioxane, THF) and water is often employed to dissolve both the organic and inorganic reagents.[2] For substrates with poor solubility, higher boiling point solvents like toluene or DMF may be necessary.[2]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[5] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.[5]
-
Side Reactions: Common side reactions include the homocoupling of the arylboronic acid and the dehalogenation of the this compound.[5] Rigorous degassing can minimize homocoupling, while carefully controlling the reaction temperature can reduce dehalogenation.[2][5]
-
Boronic Acid Stability: Arylboronic acids can undergo protodeboronation under the reaction conditions.[2] Using a slight excess of the boronic acid or employing more stable derivatives like pinacol esters can be beneficial.[2][6]
References
Optimizing the Sonogashira Reaction for the Synthesis of 2-Alkynyl-1,8-naphthyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the optimization of the Sonogashira cross-coupling reaction of 2-Bromo-1,8-naphthyridine. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This methodology is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[2] The 1,8-naphthyridine core is a significant pharmacophore, and its functionalization via Sonogashira coupling opens avenues for the development of novel therapeutic agents.
Introduction to Sonogashira Coupling with 1,8-Naphthyridines
The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] However, the presence of the nitrogen atoms in the 1,8-naphthyridine ring can pose challenges, such as catalyst poisoning, which may necessitate careful optimization of reaction conditions to achieve high yields.[4] Key parameters for optimization include the choice of palladium catalyst and ligand, copper source, base, solvent, and reaction temperature. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases.[5][6]
Key Parameters for Optimization
Successful Sonogashira coupling of this compound hinges on the careful selection and optimization of several reaction components. Below is a summary of these parameters and their expected impact on the reaction outcome.
Table 1: Overview of Key Reaction Parameters and Their Effects
| Parameter | Options | Potential Effects on Reaction with this compound |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃, Buchwald precatalysts | Catalyst activity and stability are crucial. The nitrogen atoms of the naphthyridine can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4] Using pre-catalysts or ligands that promote efficient generation of the active Pd(0) species can be beneficial. |
| Ligand | Phosphine ligands (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands can mitigate catalyst poisoning and promote reductive elimination.[1][4] NHC ligands have also shown high efficiency in Sonogashira reactions.[1][7][8] |
| Copper(I) Co-catalyst | CuI, CuBr, CuTC | The copper co-catalyst facilitates the formation of a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[2] In some cases, copper-free conditions can be advantageous to avoid side reactions. |
| Base | Amines (e.g., Et₃N, DIPEA, piperidine), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | The base is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[2] For nitrogen-containing heterocycles, inorganic bases like K₃PO₄ can be particularly effective. The choice of base can significantly impact the reaction yield.[9] |
| Solvent | Aprotic polar (e.g., DMF, THF, dioxane, acetonitrile), Nonpolar (e.g., toluene) | Solvent polarity can influence the solubility of reactants and the stability of catalytic species.[10][11] For substrates with poor solubility, higher boiling point solvents may be necessary.[4] |
| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also lead to decomposition of the catalyst or starting materials. Optimization is necessary to find the balance between reaction rate and yield. |
Experimental Protocols
The following protocols provide a starting point for the optimization of the Sonogashira reaction with this compound. It is recommended to perform small-scale test reactions to screen different conditions.
Protocol 1: General Procedure for Sonogashira Coupling of this compound
This protocol is a standard starting point using a palladium-phosphine catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (0.05 equivalents)
-
CuI (0.1 equivalents)
-
Triethylamine (Et₃N) (3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add this compound and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative for cases where copper-mediated side reactions are a concern.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Cesium carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the terminal alkyne, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.
-
Follow steps 6-8 from Protocol 1 for workup and purification.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize representative data from the literature for Sonogashira reactions of similar heterocyclic halides. This data can guide the optimization process for this compound.
Table 2: Effect of Different Bases on Yield
Substrate: 2-Amino-3-bromopyridine, Alkyne: Phenylacetylene. Conditions: Pd(CF₃COO)₂, PPh₃, CuI, DMF, 100 °C, 3h.
| Entry | Base | Yield (%) |
| 1 | Et₃N | 92 |
| 2 | Piperidine | 85 |
| 3 | DIPEA | 78 |
| 4 | K₂CO₃ | 65 |
| 5 | Cs₂CO₃ | 72 |
Data adapted from a study on 2-amino-3-bromopyridines, which are structurally similar to the target substrate.[12]
Table 3: Effect of Different Solvents on Yield
Substrate: 1-Bromo-3,5-dimethoxybenzene, Alkyne: 3-Ethynylpyridine. Conditions: [DTBNpP]Pd(crotyl)Cl catalyst, TMP base, room temperature, 18h.
| Entry | Solvent | Yield (%) |
| 1 | DMSO | 85 |
| 2 | THF | 70 |
| 3 | Acetonitrile | 68 |
| 4 | Dioxane | 65 |
| 5 | Toluene | 55 |
Data from a study on copper-free Sonogashira reactions, highlighting the significant impact of the solvent.[5]
Table 4: Effect of Different Palladium Catalysts and Ligands on Yield
Substrate: 1-Bromo-3,5-dimethoxybenzene, Alkyne: 3-Ethynylpyridine. Conditions: DABCO base, THF, room temperature, 18h.
| Entry | Catalyst/Ligand | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ / CuI | 0 |
| 2 | Buchwald Precatalyst P1 | 52 |
| 3 | Buchwald Precatalyst P2 | 75 |
| 4 | Pd(OAc)₂ / XPhos | 68 |
| 5 | Pd₂(dba)₃ / SPhos | 71 |
This table illustrates the superior performance of modern Buchwald-type precatalysts in certain Sonogashira couplings.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the optimization of the Sonogashira reaction.
Caption: Experimental workflow for Sonogashira reaction optimization.
Sonogashira Catalytic Cycle
This diagram outlines the generally accepted mechanism for the palladium- and copper-catalyzed Sonogashira reaction.
Caption: The catalytic cycles of the Sonogashira reaction.
Troubleshooting
Low yields or the formation of side products are common challenges in cross-coupling reactions.
Table 5: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Catalyst poisoning by naphthyridine nitrogen; Poor solubility of starting materials; Ineffective base.[4] | Use a Pd(0) source or a precatalyst.[4] Screen bulky, electron-rich ligands (e.g., XPhos, SPhos).[4] Try different solvent systems or higher temperatures.[4] Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[4] |
| Formation of Dehalogenated Naphthyridine | Presence of protic impurities; Catalyst-mediated reduction.[4] | Use anhydrous solvents and reagents.[4] Lower the reaction temperature and screen different ligands.[4] |
| Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen; High copper concentration. | Ensure the reaction is performed under a strictly inert atmosphere. Reduce the amount of copper co-catalyst or switch to copper-free conditions. |
By systematically evaluating the parameters outlined in this document, researchers can develop a robust and high-yielding protocol for the Sonogashira coupling of this compound, enabling the synthesis of a diverse range of novel compounds for further investigation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. books.lucp.net [books.lucp.net]
- 12. scirp.org [scirp.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-1,8-naphthyridine. The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its functionalization a key strategy in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the synthesis of substituted 1,8-naphthyridines, enabling the formation of carbon-carbon and carbon-nitrogen bonds with a wide range of coupling partners.
Core Concepts and Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a Pd(0) active species. The fundamental steps of this cycle are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation (for Suzuki, Stille, Negishi) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron, organotin, organozinc, or amine) coordinates to the palladium center, followed by the transfer of the organic group to the palladium or deprotonation of the amine.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and substrate scope.
General Experimental Workflow
The following diagram outlines a typical workflow for setting up a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[1]
Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 80-90 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[2][3]
Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 88-96 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 8-16 | 90-97 |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 80-100 | 4-12 | 85-95 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 - 1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-6 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes for catalyst pre-formation.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[4][5]
Representative Reaction Conditions for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 6 | 85-95 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NEt (2) | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (3) | Toluene | 70 | 12 | 82-92 |
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NEt, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, the amine base, and the terminal alkyne.
-
Stir the reaction at the indicated temperature for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.
Representative Reaction Conditions for Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 18-24 | 75-85 |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2) | DMF | 120 | 16 | 70-80 |
| 3 | Acrylonitrile | PdCl₂ (3) | - | K₂CO₃ (2) | NMP | 110 | 20 | 65-75 |
Detailed Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous, degassed solvent, the alkene, and the base.
-
Seal the tube and heat to the indicated temperature for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Stille Coupling
The Stille reaction couples an organohalide with an organotin compound.
Representative Reaction Conditions for Stille Coupling
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12-24 | 80-90 |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (5) | - | DMF | 100 | 16 | 85-95 |
| 3 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | P(fur)₃ (8) | 1,4-Dioxane | 100 | 10 | 75-85 |
Detailed Experimental Protocol: Stille Coupling
Materials:
-
This compound
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the organostannane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous KF solution to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Negishi Coupling
The Negishi coupling is the reaction of an organohalide with an organozinc compound.[6]
Representative Reaction Conditions for Negishi Coupling
| Entry | Organozinc Reagent | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 80-90 |
| 2 | Ethylzinc bromide | PdCl₂(dppf) (3) | - | THF | 50 | 16 | 75-85 |
| 3 | Isopropylzinc bromide | Pd₂(dba)₃ (1.5) | XPhos (3.6) | THF/NMP | 80 | 8 | 70-80 |
Detailed Experimental Protocol: Negishi Coupling
Materials:
-
This compound
-
Organozinc reagent (1.5 - 2.0 equiv, commercially available or freshly prepared)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and ligand.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Add this compound (1.0 equiv).
-
Add the organozinc reagent dropwise at room temperature.
-
Heat the reaction mixture to the indicated temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate and purify by column chromatography.
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical relationship of components in a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2-Amino-1,8-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-1,8-naphthyridine, a valuable scaffold in medicinal chemistry, starting from the corresponding 2-bromo-1,8-naphthyridine precursor. The described methodology is based on the robust and versatile Buchwald-Hartwig amination reaction, a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[1][2] This two-step protocol involves an initial palladium-catalyzed coupling with an ammonia surrogate, followed by deprotection to yield the desired primary amine. This method offers a reliable and efficient alternative to harsher synthetic routes.
Introduction
The 1,8-naphthyridine core is a privileged heterocyclic motif present in numerous biologically active compounds. The introduction of an amino group at the 2-position provides a key handle for further structural modifications, making 2-amino-1,8-naphthyridine a crucial intermediate in drug discovery programs. The Buchwald-Hartwig amination has emerged as a powerful strategy for the synthesis of arylamines from aryl halides due to its broad substrate scope and functional group tolerance.[1][2] For the introduction of a primary amino group, direct coupling with ammonia can be challenging. A common and effective strategy involves the use of ammonia equivalents, such as benzophenone imine, followed by a straightforward hydrolysis to unveil the primary amine.[1]
Reaction Principle and Signaling Pathway
The synthesis proceeds via a two-step sequence. The first step is a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between this compound and benzophenone imine. The generally accepted mechanism for this transformation involves a catalytic cycle with a palladium(0) species. This cycle includes the oxidative addition of the aryl bromide to the palladium(0) complex, coordination and deprotonation of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the active catalyst. The second step involves the acidic hydrolysis of the resulting imine to afford the target 2-amino-1,8-naphthyridine.
Caption: Reaction pathway for the synthesis of 2-amino-1,8-naphthyridine.
Data Presentation: Comparative Reaction Conditions
The successful Buchwald-Hartwig amination of heteroaryl bromides is highly dependent on the choice of catalyst, ligand, base, and solvent. Below is a summary of typical conditions used for the amination of structurally related bromo-azaheterocycles, which can serve as a guide for optimizing the synthesis of 2-amino-1,8-naphthyridine.
| Substrate | Amine Source | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Benzophenone imine | Pd₂(dba)₃ (1.5) | BINAP (3.0) | NaOtBu | Toluene | 80 | 18 | 85-95 |
| 2-Bromoquinoline | Benzophenone imine | Pd(OAc)₂ (2.0) | Xantphos (4.0) | Cs₂CO₃ | Dioxane | 100 | 12 | ~90 |
| 3-Bromo-1,8-naphthyridin-2(1H)-one | Aniline | Pd₂(dba)₃ (2.5) | XPhos (5.0) | K₂CO₃ | t-BuOH | 110 | 16 | 85-95[3] |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ (2.0) | Xantphos (4.0) | Cs₂CO₃ | Toluene | 110 | 12-24 | High[4] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of 2-amino-1,8-naphthyridine from this compound.
Step 1: Synthesis of N-(1,8-naphthyridin-2-yl)benzophenone imine
Materials:
-
This compound
-
Benzophenone imine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), and BINAP (0.03 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene to the flask, followed by benzophenone imine (1.2 equiv) and Pd₂(dba)₃ (0.015 equiv).
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(1,8-naphthyridin-2-yl)benzophenone imine.
Step 2: Synthesis of 2-Amino-1,8-naphthyridine (Hydrolysis)
Materials:
-
N-(1,8-naphthyridin-2-yl)benzophenone imine
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Diethyl ether or Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the N-(1,8-naphthyridin-2-yl)benzophenone imine from Step 1 in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add an aqueous solution of hydrochloric acid (e.g., 2 M) and stir the mixture vigorously at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is fully consumed.
-
Separate the aqueous and organic layers.
-
Neutralize the aqueous layer by the careful addition of a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 2-amino-1,8-naphthyridine.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Organic solvents are flammable. All procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
Application Notes and Protocols for the Preparation of Fluorescent 1,8-Naphthyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent 1,8-naphthyridine derivatives. These compounds are of significant interest due to their diverse applications in bioimaging, as fluorescent probes for metal ions, and as scaffolds in drug discovery.
I. Introduction
The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its rigid, planar structure, combined with electron-rich nitrogen atoms, provides an excellent foundation for the design of fluorescent molecules. Derivatives of 1,8-naphthyridine have garnered significant attention for their wide range of biological activities and interesting photophysical properties. Strategic functionalization of the 1,8-naphthyridine core allows for the fine-tuning of its fluorescent properties, leading to the development of probes with high quantum yields, large Stokes shifts, and specific targeting capabilities.
II. Data Presentation: Spectroscopic Properties
The following tables summarize the key spectroscopic data for a selection of fluorescent 1,8-naphthyridine derivatives, allowing for a clear comparison of their photophysical properties.
Table 1: Spectroscopic Data for 2,7-Dialkylamino-4-methyl-1,8-naphthyridine Derivatives in Methanol
| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 3a | Methyl | 340 | 430 | 0.61 |
| 3b | Propyl | 342 | 435 | 0.75 |
| 3c | Pentyl | 343 | 438 | 0.78 |
| 3d | 2-Methoxyethyl | 340 | 428 | 0.58 |
| 3e | Hexyl | 343 | 439 | 0.81 |
Table 2: Spectroscopic Data for 1,8-Naphthyridine-BF2 Complexes
| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Complex 1 | Dichloromethane | 405, 428 | 485 | 0.85 |
| Complex 4 | Dichloromethane | 412, 435 | 502 | 0.98 |
| Complex 5 | Dichloromethane | 430 | 520 | 0.65 |
| Complex 7 | Dichloromethane | 425 | 515 | 0.72 |
III. Experimental Protocols: Synthesis
Protocol 1: General Procedure for the Synthesis of 2,7-Dialkylamino-4-methyl-1,8-naphthyridines
This protocol describes the synthesis of highly fluorescent 2,7-dialkylamino-4-methyl-1,8-naphthyridines via nucleophilic substitution of 2,7-dichloro-4-methyl-1,8-naphthyridine.
Materials:
-
2,7-Dichloro-4-methyl-1,8-naphthyridine
-
Appropriate alkylamine (e.g., methylamine, propylamine)
-
Copper powder
-
Sealed reaction vessel
Procedure:
-
In a sealed reaction vessel, combine 2,7-dichloro-4-methyl-1,8-naphthyridine (1 mmol), the desired alkylamine (5-10 mmol, excess), and an equimolar amount of copper powder (1 mmol).
-
Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) under pressure for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 2,7-dialkylamino-4-methyl-1,8-naphthyridine derivative.
Protocol 2: Friedländer Annulation for the Synthesis of Substituted 1,8-Naphthyridines
The Friedländer synthesis is a versatile method for constructing the 1,8-naphthyridine ring system from a 2-aminopyridine-3-carbaldehyde and a compound containing an active methylene group.[1]
Materials:
-
2-Aminopyridine-3-carbaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, malononitrile, cyclohexanone)
-
Catalyst (e.g., choline hydroxide, cerium(III) chloride heptahydrate)[1]
-
Solvent (e.g., water, or solvent-free)[2]
Base-Catalyzed Procedure (in Water): [1]
-
To a flask containing 2-aminopyridine-3-carbaldehyde (1 mmol) and the active methylene compound (1.2 mmol), add 1 mL of water.[1]
-
Add choline hydroxide (1 mol%) to the stirring mixture.[1]
-
Heat the reaction mixture to 50 °C and stir for 6-12 hours under a nitrogen atmosphere.[1]
-
After cooling to room temperature, extract the product with ethyl acetate.[1]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Solvent-Free Grinding Procedure: [3]
-
In a mortar, combine 2-aminopyridine-3-carbaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (10 mol%).[3]
-
Grind the mixture with a pestle at room temperature for the time required as monitored by TLC.[3]
-
Upon completion, add cold water to the reaction mixture.[3]
-
Collect the solid product by vacuum filtration and wash with water.[3]
-
Recrystallize the product from a suitable solvent to afford the pure 1,8-naphthyridine derivative.[3]
Protocol 3: Synthesis of 1,8-Naphthyridine-BF2 Complexes
This protocol outlines the synthesis of highly luminescent 1,8-naphthyridine-BF₂ complexes from 2-acetamido-1,8-naphthyridine derivatives.[4]
Materials:
-
2-Acetamido-1,8-naphthyridine derivative
-
Boron trifluoride diethyl etherate (BF₃·Et₂O)
-
2,6-Lutidine
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure: [5]
-
Dissolve the 2-acetamido-1,8-naphthyridine derivative (0.43 mmol) and 2,6-lutidine (2 mL) in anhydrous Et₂O (100 mL) in a flask under a nitrogen atmosphere.[5]
-
Cool the solution in an ice bath.
-
Add BF₃·Et₂O (4 mL) dropwise to the stirred solution over 30 minutes.[5]
-
Continue stirring the mixture in the ice bath for 5 hours.[5]
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (50 mL).[5]
-
Extract the aqueous layer with Et₂O (3 x 100 mL).[5]
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.[5]
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using chloroform as the eluent to obtain the pure 1,8-naphthyridine-BF₂ complex.[5]
IV. Application Notes and Protocols
Application Note 1: Fluorescent Probes for Metal Ion Detection
1,8-Naphthyridine derivatives can act as selective fluorescent sensors for various metal ions. The nitrogen atoms of the naphthyridine ring and other coordinating functional groups can bind to metal ions, leading to a change in the fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off").[6][7]
Protocol 4: General Procedure for Metal Ion Detection Using a Fluorescent 1,8-Naphthyridine Probe
This protocol provides a general method for evaluating the performance of a fluorescent 1,8-naphthyridine derivative as a probe for metal ion detection.[6]
Materials:
-
Fluorescent 1,8-naphthyridine derivative (probe)
-
Stock solutions (e.g., 1 mM) of various metal salts (e.g., CuCl₂, ZnCl₂, HgCl₂) in a suitable solvent (e.g., deionized water or ethanol).[6]
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.[6]
-
Spectrofluorometer and quartz cuvettes.[6]
Procedure: [6]
-
Preparation of Probe Stock Solution: Prepare a stock solution of the 1,8-naphthyridine probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.[6]
-
Preparation of Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the chosen buffer.[6]
-
Initial Fluorescence Measurement: a. Transfer the working solution of the probe to a quartz cuvette. b. Record the initial fluorescence spectrum by scanning a range of emission wavelengths while exciting at the predetermined maximum excitation wavelength.
-
Titration with Metal Ion: a. Add a small aliquot of a metal ion stock solution to the cuvette. b. Mix well and record the fluorescence spectrum again. c. Repeat this process with increasing concentrations of the metal ion to obtain a titration curve.
-
Selectivity Study: Repeat the fluorescence measurements with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding constant, sensitivity, and limit of detection (LOD).
Application Note 2: Cellular Imaging
The inherent fluorescence and cell permeability of certain 1,8-naphthyridine derivatives make them valuable tools for cellular imaging.[8] They can be designed to target specific organelles or biomolecules within living cells.
Protocol 5: General Procedure for Cellular Imaging Using a Fluorescent 1,8-Naphthyridine Probe
This protocol provides a general guideline for staining and imaging live cells with a fluorescent 1,8-naphthyridine derivative.
Materials:
-
Fluorescent 1,8-naphthyridine derivative
-
Cell culture medium (e.g., DMEM, EMEM)
-
Fetal bovine serum (FBS)
-
Cells of interest (e.g., HeLa, 4T1)
-
96-well plates or chambered coverglass
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture the cells of interest in the appropriate medium supplemented with FBS in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells onto 96-well plates or chambered coverglass and allow them to adhere overnight.
-
Probe Preparation: Prepare a stock solution of the fluorescent 1,8-naphthyridine probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Cell Staining: a. Remove the culture medium from the cells. b. Add the medium containing the fluorescent probe to the cells. c. Incubate the cells for a specific period (e.g., 30 minutes to 2 hours) at 37 °C.
-
Washing: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed culture medium or phosphate-buffered saline (PBS).
-
Imaging: Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
V. Visualizations
Diagram 1: Synthetic Workflow for 2,7-Dialkylamino-1,8-naphthyridines
Caption: General workflow for the synthesis of 2,7-dialkylamino-1,8-naphthyridines.
Diagram 2: Experimental Workflow for Metal Ion Detection
Caption: Workflow for detecting metal ions using a fluorescent 1,8-naphthyridine probe.
Diagram 3: Logical Relationship in Cellular Imaging
Caption: Logical steps for performing cellular imaging with a fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. connectjournals.com [connectjournals.com]
- 4. New members of fluorescent 1,8-naphthyridine-based BF2 compounds: selective binding of BF2 with terminal bidentate N^N^O and N^C^O groups and tunable spectroscopy properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of 1,8-naphthyridines and their application in the development of anionic fluorogenic chemosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthalimide derivative dyes targeting live cell mitochondria with large stokes shift - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gram-Scale Synthesis of 2-Substituted-1,8-Naphthyridines
Introduction
1,8-Naphthyridine derivatives are a significant class of heterocyclic compounds that are recognized as privileged scaffolds in the field of drug discovery due to their wide array of pharmacological activities.[1] These activities include antimicrobial, anticancer, and antiviral properties, among others.[1][2][3][4] The Friedländer annulation is a classic and versatile method for the synthesis of quinolines and their related heterocyclic systems, including 1,8-naphthyridines.[5][6] This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1] This application note provides a detailed protocol for a green and efficient gram-scale synthesis of 2-substituted-1,8-naphthyridines in water, utilizing a biocompatible ionic liquid as a catalyst.[7][8][9]
Reaction Mechanism
The synthesis of 2-substituted-1,8-naphthyridines via the Friedländer reaction in the presence of a base catalyst, such as choline hydroxide, proceeds through a multi-step mechanism. The process begins with the deprotonation of the active methylene compound by the base to form an enolate. This enolate then undergoes an aldol-type addition to the carbonyl group of 2-aminonicotinaldehyde. The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic 1,8-naphthyridine product.[1]
Experimental Protocols
This section details a one-pot, environmentally friendly protocol for the gram-scale synthesis of 2-substituted-1,8-naphthyridines in an aqueous medium.[7][9]
Materials and Equipment
-
2-aminonicotinaldehyde
-
Various active methylene carbonyl compounds (e.g., acetone, 2-butanone, 1-phenylethanone)
-
Choline hydroxide (ChOH) solution
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
Nitrogen gas inlet
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
NMR spectrometer and mass spectrometer for product characterization
General Procedure for Gram-Scale Synthesis
-
To a round-bottom flask, add 2-aminonicotinaldehyde (e.g., 1.23 g, 10 mmol) and the desired active methylene carbonyl compound (10 mmol).[9]
-
Add 10 mL of water to the flask and begin stirring the mixture.[9]
-
To the stirring suspension, add choline hydroxide (1 mol%).[9]
-
Purge the flask with nitrogen gas and maintain the reaction under a nitrogen atmosphere.[9]
-
Heat the reaction mixture to 50 °C with continuous stirring.[10]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[9] The reaction is typically complete within 6-12 hours.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.[1]
-
The product can then be isolated. Due to the use of a water-soluble catalyst, product separation is relatively straightforward and may not require chromatographic methods.[9] The product can be extracted with an organic solvent.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.[1][11]
-
Characterize the final product using NMR spectroscopy and mass spectrometry.[9]
Quantitative Data Summary
The following table summarizes the results for the gram-scale synthesis of various 2-substituted-1,8-naphthyridines following the protocol described above.
| Starting Material (Active Methylene Compound) | Product | Scale (mmol) | Yield (%) | Mass (g) |
| Acetone | 2-methyl-1,8-naphthyridine | 10 | 92 | 1.32 |
| 1-(tetrahydro-2H-pyran-4-yl)ethan-1-one | 2-((tetrahydro-2H-pyran-4-yl)methyl)-1,8-naphthyridine | 10 | 90 | 1.80 |
| 2-cyclohexylethan-1-one | 2-(cyclohexylmethyl)-1,8-naphthyridine | 10 | 95 | 2.04 |
Table adapted from data presented in ACS Omega 2021, 6, 29, 19304–19313.[9]
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-1,8-naphthyridine in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2-Bromo-1,8-naphthyridine as a key intermediate in the development of novel anti-cancer agents. The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including potent anti-proliferative effects against various cancer cell lines.[1][2][3] This document details the synthetic routes from this compound, presents quantitative data on the cytotoxic activity of its derivatives, and outlines the experimental protocols for their synthesis and biological evaluation.
Synthetic Pathways from this compound
This compound is a versatile precursor for the synthesis of a diverse library of 2-substituted-1,8-naphthyridine derivatives. The primary synthetic strategies involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. These methods are highly valued in medicinal chemistry for their broad substrate scope and functional group tolerance.[4][5]
A general synthetic workflow for the diversification of the this compound scaffold is illustrated below.
Anti-Cancer Activity of 1,8-Naphthyridine Derivatives
Numerous derivatives of 1,8-naphthyridine have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The anti-cancer potential of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerase II.[6][7][8] The tables below summarize the in vitro anti-cancer activity of selected 1,8-naphthyridine derivatives.
Table 1: In Vitro Cytotoxicity of 1,8-Naphthyridine-3-carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | HBL-100 (Breast) | 1.37 | [9] |
| 17 | KB (Oral) | 3.7 | [9] |
| 22 | SW-620 (Colon) | 3.0 | [9] |
| 29 | PA-1 (Ovarian) | 0.41 | [8] |
| 29 | SW620 (Colon) | 1.4 | [8] |
| 36 | PA-1 (Ovarian) | 1.19 | [8] |
| 47 | MIAPaCa (Pancreatic) | 0.41 | [8] |
| 47 | K-562 (Leukemia) | 0.77 | [8] |
Table 2: In Vitro Cytotoxicity of 2-Aryl-1,8-naphthyridin-4(1H)-one Derivatives
| Compound | Cancer Cell Line | GI50 (log molar concentration) | Reference |
| Substituted 2-thienyl-1,8-naphthyridin-4-ones | Various | < -4.0 | [10] |
| 2-phenyl-1,8-naphthyridin-4-ones (44-49) | Various | Low µM to nM range | [11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the synthesis of 2-aryl-1,8-naphthyridines from this compound and an appropriate arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0 equivalents)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, usually 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1,8-naphthyridine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the synthesis of 2-amino-1,8-naphthyridine derivatives.[4][12]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd2(dba)3, 0.02 equivalents)
-
Phosphine ligand (e.g., Xantphos or BINAP, 0.04 equivalents)
-
Base (e.g., NaOtBu or Cs2CO3, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 equivalents) and the phosphine ligand (0.04 equivalents) to an oven-dried Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add this compound (1.0 equivalent), the amine (1.2 equivalents), and the base (1.4 equivalents).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of chemical compounds.[1]
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized 1,8-naphthyridine derivatives and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mechanism of Action and Signaling Pathways
Many 1,8-naphthyridine derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[2][6] For instance, some derivatives have been shown to inhibit receptor tyrosine kinases like EGFR and fibroblast growth factor receptors (FGFR).[2][6] Inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry Perspective of 1,8‐Naphthyridines as Anticancer Agents | CoLab [colab.ws]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor agents. 196. Substituted 2-thienyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor agents. 174. 2',3',4',5,6,7-Substituted 2-phenyl-1,8-naphthyridin-4-ones: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-1,8-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield issues encountered during the Suzuki coupling of 2-Bromo-1,8-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield or no product in my Suzuki coupling reaction with this compound?
Low yields in the Suzuki coupling of this compound can be attributed to several factors, primarily related to the presence of the nitrogen atoms in the naphthyridine ring. These nitrogen atoms can coordinate with the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[1][2][3] Other common causes include inefficient catalyst activation, poor solubility of starting materials, inappropriate choice of base or solvent, and competing side reactions.[2][3]
Q2: What are the most common side reactions that lead to low yields?
The most prevalent side reactions that consume starting materials and reduce the yield of the desired product are:
-
Protodeboronation: The undesired cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom.[1][2] This is often promoted by the presence of water and certain bases.
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture.[1][2]
-
Reductive dehalogenation: The replacement of the bromine atom on the naphthyridine ring with a hydrogen atom. This can be mediated by the palladium catalyst, especially at higher temperatures.[2]
Q3: How can I minimize catalyst poisoning by the naphthyridine nitrogen?
The lone pair of electrons on the nitrogen atoms of the 1,8-naphthyridine ring can coordinate to the palladium catalyst, leading to inhibition.[2] To mitigate this, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands, such as XPhos, SPhos, and RuPhos, can sterically shield the palladium center and promote the desired catalytic cycle.[1][2] Using pre-formed palladium precatalysts can also improve results by ensuring efficient generation of the active Pd(0) species.[2]
Q4: Is an inert atmosphere crucial for this reaction?
Yes, it is highly recommended to perform the Suzuki coupling of this compound under an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidative degradation of phosphine ligands and promote the homocoupling of the boronic acid, both of which will decrease the yield of the desired product.[1][2][3] Thoroughly degassing the solvents and the reaction mixture is a critical step for reproducibility and high yields.[1][2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in the Suzuki coupling of this compound.
Problem: Low to No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more robust pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst).[2] Ensure the Pd(II) precatalyst is effectively reduced to the active Pd(0) species in situ. |
| Catalyst Poisoning | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to shield the palladium center from coordination with the naphthyridine nitrogen.[1][2] Consider a higher catalyst loading (e.g., 2-5 mol%).[2] |
| Poor Solubility | Screen different solvents or solvent mixtures. A combination of an ethereal solvent (e.g., dioxane, THF) and water is often effective.[2] For particularly insoluble substrates, consider higher boiling point solvents like DMF or toluene.[2] |
| Ineffective Base | The choice of base is critical. For nitrogen-containing heterocycles, K₃PO₄ is often a good starting point.[1][2] Other effective bases include Cs₂CO₃ and K₂CO₃.[1][4] Ensure the base is finely powdered. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Suzuki couplings of heteroaryl bromides often require heating, typically in the range of 80-110 °C.[1] |
Problem: Significant Formation of Byproducts
| Byproduct | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.[1][2] |
| Protodeboronation | Unstable boronic acid, presence of excess water or protic impurities. | Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1][2] Use anhydrous solvents if the problem persists, although many Suzuki protocols tolerate some water. Use fresh, high-purity boronic acid.[2] |
| Reductive Dehalogenation | Catalyst-mediated reduction, often at elevated temperatures. | Lower the reaction temperature and monitor the reaction progress closely. Screen different ligands, as some may be less prone to this side reaction.[2] |
Data Presentation
The following tables summarize quantitative data from Suzuki coupling reactions of analogous bromopyridine and bromo-naphthyridine substrates to provide a starting point for optimization. Yields are highly dependent on the specific substrates and conditions used.
Table 1: Effect of Catalyst and Ligand on Yield for Suzuki Coupling of Bromopyridines
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.[1] |
| Pd(dppf)Cl₂ (3) | - | High | A robust and versatile catalyst for a broad range of boronic acids. |
Data compiled from various sources on bromopyridine couplings for illustrative purposes.
Table 2: Effect of Base and Solvent on Yield for Suzuki Coupling of Bromopyridines
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[1] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[1] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[1] |
| Na₂CO₃ (2-3) | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[1] |
Data compiled from various sources on bromopyridine couplings for illustrative purposes.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound. This protocol should be considered a starting point and may require optimization for specific boronic acids and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, or a Buchwald precatalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, THF/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid or ester, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure the removal of oxygen.[1][2]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if using a separate ligand). Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: General experimental workflow for Suzuki coupling.
Caption: Key factors influencing Suzuki coupling yield.
References
minimizing dehalogenation side reaction in naphthyridine coupling
Technical Support Center: Naphthyridine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize dehalogenation side reactions in naphthyridine coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in naphthyridine coupling reactions?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where the halogen atom on your naphthyridine starting material is replaced by a hydrogen atom. This leads to the formation of a naphthyridine core without the desired coupled substituent, reducing the overall yield of your target molecule and complicating purification.
Q2: What are the primary causes of dehalogenation?
A2: Dehalogenation primarily occurs through the formation of a palladium-hydride intermediate. This can arise from several sources within the reaction mixture, including:
-
Trace water or protic impurities: These can react with the palladium catalyst to generate palladium-hydride species.[1]
-
Solvents: Alcohols or other protic solvents can act as hydride donors.
-
Reagents: The amine in Buchwald-Hartwig amination can undergo β-hydride elimination to form a palladium-hydride.[2]
-
Bases: Certain bases or their hydrates can contribute to the formation of hydride intermediates.
Once formed, the palladium-hydride can undergo reductive elimination with the halonaphthyridine to yield the dehalogenated byproduct.[3]
Q3: How does the choice of halide on the naphthyridine affect the rate of dehalogenation?
A3: The nature of the halogen is a critical factor. Generally, the order of reactivity for oxidative addition is I > Br > Cl. However, aryl iodides can sometimes be more prone to dehalogenation. For challenging couplings, bromo- and chloronaphthyridines may offer a better balance between reactivity and minimizing the dehalogenation side reaction.
Q4: Can the purity of my reagents impact the extent of dehalogenation?
A4: Absolutely. The purity of all reaction components is crucial.
-
Starting Materials: Ensure your halonaphthyridine and coupling partner are pure and free of protic impurities.
-
Solvents: Use anhydrous solvents to minimize the presence of water, a common source of hydrides.[1]
-
Bases: Use high-purity, anhydrous bases. Some bases can be hygroscopic, so proper storage and handling are essential.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
If you are observing a high percentage of the dehalogenated naphthyridine byproduct in your Suzuki-Miyaura reaction, consider the following troubleshooting steps:
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination over dehalogenation.
-
Base Selection: The base plays a crucial role. Weaker bases are often preferred to minimize side reactions. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent System: Ensure you are using anhydrous solvents. If your protocol uses a mixed aqueous system, minimize the amount of water.
-
Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. Try lowering the reaction temperature and monitor the progress over a longer period.
Data Presentation: Representative Yields in Suzuki-Miyaura Coupling of 2-Chloronaphthyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Dehalogenated Naphthyridine (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | 65 | 25 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 90 | 85 | 10 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 78 | 18 |
| PEPPSI-IPr (2) | - | K₂CO₃ (2) | THF | 80 | 92 | <5 |
Note: These are representative yields and may vary depending on the specific boronic acid and naphthyridine substrate.
Issue 2: Significant Dehalogenation in Buchwald-Hartwig Amination
Dehalogenation can also be a significant side reaction in the Buchwald-Hartwig amination of halonaphthyridines. Here are some strategies to mitigate this issue:
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands stabilize the palladium center and can accelerate the desired C-N bond formation relative to dehalogenation.[4]
-
Base Selection: Strong, non-nucleophilic bases are typically used. However, if dehalogenation is an issue, consider screening different bases such as LHMDS or using a weaker base if the reaction still proceeds at a reasonable rate. Ensure the base is anhydrous.
-
Amine Substrate: If using a primary amine that can undergo β-hydride elimination, this can be a source of the palladium-hydride intermediate. While often unavoidable, optimizing other parameters can help to disfavor this pathway.
-
Inert Atmosphere: Rigorous exclusion of air and moisture is critical. Degas your solvents and use a well-sealed reaction vessel under an inert atmosphere (argon or nitrogen).
Data Presentation: Representative Yields in Buchwald-Hartwig Amination of 2-Chloronaphthyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Aminated Product (%) | Yield of Dehalogenated Naphthyridine (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 70 | 20 |
| Pd(OAc)₂ (2) | XPhos (4) | LHMDS (1.5) | Dioxane | 100 | 90 | 5 |
| Pd-G3-XPhos (2) | - | K₃PO₄ (2) | t-BuOH | 90 | 88 | 7 |
| [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (2.2) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 85 | 10 |
Note: These are representative yields and may vary depending on the specific amine and naphthyridine substrate.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halonaphthyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the halonaphthyridine (1.0 mmol, 1.0 eq), the boronic acid or boronate ester (1.2 mmol, 1.2 eq), the palladium catalyst (e.g., PEPPSI-IPr, 0.02 mmol, 2 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous solvent (e.g., THF, 5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][6]
General Protocol for Buchwald-Hartwig Amination of a Halonaphthyridine
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., LHMDS, 1.5 mmol, 1.5 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Add the halonaphthyridine (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq) dissolved in the anhydrous solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[7][8]
Visualizations
Caption: Competing pathways in naphthyridine coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
preventing homocoupling in Sonogashira reactions of bromo-naphthyridines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent homocoupling in Sonogashira reactions of bromo-naphthyridines.
Troubleshooting Guides
Problem 1: Significant formation of a homocoupled alkyne byproduct (Glaser coupling) is observed.
-
Potential Cause: Presence of oxygen in the reaction mixture. Oxygen promotes the oxidative dimerization of copper acetylides, which is the primary pathway for homocoupling.
-
Recommended Solution:
-
Degas all solvents and reagents: Utilize techniques such as freeze-pump-thaw cycles for solvents or sparge with an inert gas like argon or nitrogen for a sufficient period before use.
-
Maintain a positive pressure of inert gas: Employ a balloon or a manifold to ensure the reaction flask is under a slight positive pressure of argon or nitrogen throughout the setup and reaction.
-
-
Potential Cause: High concentration of the Copper(I) co-catalyst. While catalytic amounts of Cu(I) are often used to facilitate the reaction, higher concentrations can accelerate the rate of homocoupling.
-
Recommended Solution:
-
Reduce the loading of the copper catalyst: Typically, 1-5 mol% of CuI is sufficient. If homocoupling persists, try reducing the amount to 0.5-1 mol%.
-
Consider copper-free conditions: The most effective way to eliminate copper-mediated homocoupling is to perform the reaction without a copper co-catalyst.[1][2][3] This may necessitate higher reaction temperatures or the use of more active palladium catalysts and ligands.
-
-
Potential Cause: The rate of the desired cross-coupling reaction is slow. If the Sonogashira coupling is sluggish, the terminal alkyne has a greater opportunity to undergo homocoupling. This can be due to the lower reactivity of the bromo-naphthyridine compared to iodo-derivatives.[4][5]
-
Recommended Solution:
-
Optimize the palladium catalyst and ligand: For electron-deficient heteroaromatic bromides like bromo-naphthyridines, bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance the rate of oxidative addition and promote the desired cross-coupling.[6][7][8]
-
Increase the reaction temperature: While higher temperatures can sometimes promote homocoupling, a moderate increase can often favor the desired cross-coupling, especially for less reactive aryl bromides.[4] Temperature screening is recommended to find the optimal balance.
-
Slow addition of the terminal alkyne: Adding the alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration, thereby disfavoring the bimolecular homocoupling reaction.
-
Problem 2: Low or no conversion of the bromo-naphthyridine starting material.
-
Potential Cause: Inactive palladium catalyst. The Pd(0) active species may not be generated efficiently or may decompose.
-
Recommended Solution:
-
Use a pre-catalyst: Employing a stable Pd(II) pre-catalyst that is readily reduced in situ can be beneficial.
-
Ensure anhydrous conditions: Water can interfere with the catalytic cycle. Use anhydrous solvents and reagents.
-
Select an appropriate ligand: As mentioned previously, bulky, electron-rich ligands are often crucial for activating aryl bromides.[6][7][8]
-
-
Potential Cause: Inappropriate choice of base or solvent. The base plays a critical role in the deprotonation of the terminal alkyne and the overall reaction rate.
-
Recommended Solution:
-
Screen different bases: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used.[4][9] For copper-free conditions, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective.[10]
-
Optimize the solvent: Solvents like THF, DMF, or toluene are frequently used.[4][9] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.
-
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where two molecules of the terminal alkyne react with each other to form a symmetrical diyne. This byproduct reduces the yield of the desired cross-coupled product and can complicate purification.
Q2: Why are bromo-naphthyridines particularly challenging substrates for Sonogashira reactions?
A2: Bromo-naphthyridines are electron-deficient heteroaromatic compounds. While the electron-withdrawing nature of the naphthyridine ring can activate the C-Br bond towards oxidative addition, these systems can also be prone to side reactions and may require carefully optimized conditions to achieve high yields and selectivity. The reactivity of aryl halides in Sonogashira coupling generally follows the trend: I > Br > Cl.[4][5]
Q3: Can I completely avoid using a copper co-catalyst?
A3: Yes, copper-free Sonogashira reactions are well-established and are the most effective method to prevent Glaser homocoupling.[1][2][3] These conditions often require a more active palladium catalyst system, which can be achieved through the use of specific ligands, and may require higher reaction temperatures.
Q4: Which palladium catalysts and ligands are recommended for bromo-naphthyridines?
A4: For challenging substrates like bromo-naphthyridines, catalyst systems that promote the formation of a monoligated, highly active Pd(0) species are often preferred.[7] This can be achieved using bulky and electron-rich phosphine ligands such as P(t-Bu)₃, XPhos, or SPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst. N-heterocyclic carbene (NHC) ligands have also shown great promise for these types of couplings.[6][11]
Q5: How does the choice of base influence the reaction and the prevention of homocoupling?
A5: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species. In copper-catalyzed reactions, an amine base like triethylamine or diisopropylamine is typically used. In copper-free protocols, inorganic bases like potassium carbonate or cesium carbonate are often employed. The choice of base can affect the reaction rate and selectivity, and optimization is often necessary for a specific substrate.
Data Presentation
Table 1: Influence of Reaction Parameters on Preventing Homocoupling in Sonogashira Reactions of Bromo-naphthyridines.
| Parameter | Condition to Minimize Homocoupling | Expected Outcome | Rationale |
| Atmosphere | Rigorously inert (Argon or Nitrogen) | Reduced homocoupling | Prevents oxidative dimerization of acetylides. |
| Copper Co-catalyst | Copper-free | Elimination of Glaser coupling | Avoids the primary pathway for homocoupling.[1][2][3] |
| Palladium Ligand | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, XPhos) or NHCs | Increased rate of cross-coupling | Favors the desired reaction pathway over homocoupling.[6][7][8] |
| Alkyne Addition | Slow addition via syringe pump | Reduced homocoupling | Maintains a low concentration of the alkyne, disfavoring the bimolecular side reaction. |
| Temperature | Optimized (often moderately elevated) | Increased rate of cross-coupling | Can favor the desired reaction for less reactive bromides, but excessive heat may promote side reactions.[4] |
| Base | Optimized for the specific system (e.g., Et₃N, Cs₂CO₃) | Improved reaction efficiency | The right base is crucial for both the desired reaction and minimizing side reactions.[9][10] |
Experimental Protocols
Key Experiment: Copper-Free Sonogashira Coupling of a Bromo-naphthyridine
This protocol is a representative procedure for the copper-free Sonogashira coupling of a generic bromo-naphthyridine with a terminal alkyne, designed to minimize homocoupling.
Materials:
-
Bromo-naphthyridine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Phosphine ligand (e.g., XPhos (4 mol%))
-
Base (e.g., K₂CO₃ (2.0 equiv))
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add the bromo-naphthyridine, palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-naphthyridine.
Visualizations
Caption: The catalytic cycle of the Sonogashira reaction.
Caption: The competing Glaser homocoupling pathway.
Caption: Troubleshooting workflow for minimizing homocoupling.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scirp.org [scirp.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar 1,8-Naphthyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with polar 1,8-naphthyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of polar 1,8-naphthyridine derivatives in a problem-and-solution format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility of the 1,8-naphthyridine derivative in common chromatography solvents. | The planar and rigid aromatic structure of the 1,8-naphthyridine core contributes to low solubility in standard solvents like dichloromethane or ethyl acetate.[1] | Solvent Screening: Broaden the range of solvents to include more polar options. Amide-based solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), or sulfoxides like dimethyl sulfoxide (DMSO), can be effective for dissolving polar, rigid heterocyclic compounds.[1] |
| The compound streaks or shows poor separation during column chromatography. | Low solubility in the chosen eluent can lead to streaking and inadequate separation on the column.[1] | Solvent System Optimization: Carefully select a solvent system that ensures the compound is soluble. For highly polar compounds, consider using a more polar stationary phase like alumina or employing techniques such as reverse-phase chromatography.[2][3] |
| Co-elution of the target compound with impurities of similar polarity. | Isomeric impurities or byproducts with closely related structures can be difficult to separate using standard chromatography.[4] | High-Performance Column Chromatography: Utilize a shallow solvent gradient to improve resolution.[4] Derivatization: In some cases, derivatizing the mixture to alter the polarity of one component can facilitate separation. This would be followed by the removal of the derivatizing group.[4] |
| "Oiling out" of the compound during recrystallization instead of forming crystals. | The compound may be too soluble in the chosen solvent, or the cooling process may be too rapid. | Solvent Selection: Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.[2] Slow Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath to encourage crystal formation.[5] |
| Persistent tailing of spots on TLC and broad peaks during column chromatography. | The basic nitrogen atoms in the 1,8-naphthyridine ring can interact with acidic sites on the silica gel stationary phase.[2] | Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to neutralize the acidic sites on the silica gel.[2][4] |
| The compound appears to be unstable on silica gel. | The acidic nature of silica gel can cause degradation of sensitive compounds.[6] | Test for Stability: Before performing column chromatography, assess the stability of your compound on silica gel using a 2D TLC analysis.[6] Alternative Stationary Phases: If the compound is unstable, consider using a more neutral or basic stationary phase like alumina or Florisil.[3] |
| Presence of unreacted 2-aminopyridine starting material in the crude product. | Unreacted starting materials are common impurities in many 1,8-naphthyridine syntheses.[5] | Acidic Wash: An acidic wash during the workup is highly effective for removing basic impurities like 2-aminopyridine. Dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1-5% HCl) will protonate the 2-aminopyridine, making it water-soluble and allowing for its removal into the aqueous layer.[5] |
| Residual high-boiling point solvents (e.g., DMSO, pyridine) in the purified product. | These solvents can be difficult to remove by simple evaporation. | Aqueous Washes: For DMSO, thorough washing with water during the workup is necessary to extract it from the organic phase.[5] Acidic Wash for Basic Solvents: For a basic solvent like pyridine, an acidic wash is effective.[5] Co-evaporation (Azeotroping): Trace amounts of high-boiling organic solvents can often be removed by adding a lower-boiling solvent like toluene and evaporating under reduced pressure.[5] |
| Difficulty removing residual palladium catalyst from the reaction mixture. | Palladium catalysts can be challenging to remove completely, especially if the product is a solid with limited solubility. | Filtration through Celite: If the product is soluble in a halogenated solvent, passing the solution through a pad of Celite can effectively remove the metal catalyst.[7] Thiol-Based Scavengers: For more stubborn cases, using thiol-based silica scavengers can be a convenient method for removal.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a crude polar 1,8-naphthyridine derivative?
For a solid crude product, recrystallization is often a good first attempt as it can be a highly effective purification method.[5] If the product is an oil or if recrystallization fails, column chromatography is the next logical step.[5]
Q2: How do I select an appropriate solvent system for column chromatography of a polar 1,8-naphthyridine derivative?
The selection of a suitable mobile phase should be guided by thin-layer chromatography (TLC).[5] A good solvent system will provide a clear separation between your desired product and impurities, with the product having an Rf value of approximately 0.3-0.4.[5] Common solvent systems for 1,8-naphthyridines include mixtures of petroleum ether and ethyl acetate, or gradients of methanol in dichloromethane.[2][5]
Q3: My polar 1,8-naphthyridine derivative does not move from the baseline on a silica gel TLC plate, even with a very polar eluent. What should I do?
If your compound is extremely polar and shows no mobility on silica gel, you have a few options:
-
Switch to a more polar stationary phase: Consider using alumina, which can be obtained in acidic, neutral, or basic forms.[2][3]
-
Employ reverse-phase chromatography: In this technique, the most polar compounds elute first.[3]
-
Use a more aggressive solvent system: For very polar compounds, especially amines, a solvent system containing ammonia can be effective. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[3][6]
Q4: What are some common impurities I might encounter in the synthesis of 1,8-naphthyridine derivatives?
Common impurities often include unreacted starting materials, particularly 2-aminopyridine derivatives, which are precursors in many synthetic routes.[5] Other potential contaminants are residual high-boiling solvents (like DMSO or pyridine), reagents, and side-products from incomplete or alternative cyclization pathways.[5]
Q5: How can I improve the yield of my recrystallization?
To maximize crystal formation and yield, ensure the hot solution is saturated and allow it to cool slowly to room temperature before placing it in an ice bath.[5] Use a minimal amount of ice-cold solvent to wash the collected crystals to avoid dissolving the product.[5]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of polar 1,8-naphthyridine derivatives using silica gel column chromatography.
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. Aim for an Rf value of 0.3-0.4 for the target compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Gently tap the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the prepared column.[4][5]
-
Elution: Begin eluting the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[5][8]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,8-naphthyridine derivative.[5]
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the purification of solid polar 1,8-naphthyridine derivatives.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration to remove them.[5]
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur during this time. To maximize yield, the flask can then be placed in an ice-water bath.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.[5]
Visualization
Caption: A decision-making workflow for the purification of crude 1,8-naphthyridine derivatives.
References
unexpected byproduct formation in Friedländer synthesis of naphthyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected byproduct formation and other common issues encountered during the Friedländer synthesis of naphthyridines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common unexpected byproducts in the Friedländer synthesis of naphthyridines?
A1: While modern protocols for the Friedländer synthesis can be very clean, several potential side reactions can lead to the formation of unexpected byproducts.[1] The most common issues include:
-
Self-condensation of the active methylene compound: This is particularly prevalent when using strong bases, leading to polymeric materials or undesired homocoupled products.[1][2]
-
Formation of regioisomers: When using unsymmetrical ketones, cyclization can occur in two different ways, resulting in a mixture of isomeric naphthyridine products.[3][4]
-
Tar formation: Harsh acidic and oxidizing conditions, especially in related syntheses like the Skraup, can cause polymerization of reactants and intermediates, leading to the formation of tar.[2]
-
Incomplete cyclization: The reaction may stall at the intermediate aldol adduct or Schiff base stage, especially under suboptimal temperature or catalytic conditions.
Q2: My reaction is resulting in a low yield of the desired naphthyridine. What are the potential causes and how can I improve it?
A2: Low yields are a frequent challenge and can stem from several factors.[1][3] A systematic approach to troubleshooting this issue is recommended:
-
Suboptimal Catalyst: The choice of catalyst is critical. Traditional methods often employ harsh acid or base catalysts that can be inefficient.[3] Modern approaches using ionic liquids (ILs) like choline hydroxide (ChOH) or basic ILs such as 1,3-dimethyl-1H-imidazol-3-ium imidazol-1-ide ([Bmmim][Im]) have been shown to significantly improve yields.[3] For instance, the synthesis of 2-methyl-1,8-naphthyridine in water shows no product formation without a catalyst, but with ChOH, the yield can be as high as 99%.[3][5]
-
Incorrect Solvent: The reaction medium plays a crucial role. While organic solvents like DMF and DMSO have been used, water is now recognized as a highly effective and environmentally friendly solvent, especially when paired with a water-soluble catalyst like ChOH.[3][6] In some cases, solvent-free conditions using an ionic liquid as both the catalyst and the reaction medium can also provide excellent results.[3][7]
-
Inappropriate Temperature: The reaction can be highly sensitive to temperature. For ChOH-catalyzed synthesis in water, a mild temperature of 50°C has been shown to be optimal.[3] For reactions using basic ILs like [Bmmim][Im], a higher temperature of around 80°C may be necessary.[3][7] It is essential to optimize the temperature for your specific combination of reactants and catalyst.
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common problem with unsymmetrical ketones.[4] The choice of catalyst can significantly influence the regioselectivity of the reaction. Using a [Bmmim][Im]-catalyzed system has been shown to generate exclusive products in excellent yields even with unsymmetrical ketones.[3][4] Another strategy is the slow addition of the methyl ketone substrate to the reaction mixture, which has been shown to increase regioselectivity.[8]
Q4: My reaction is very slow. How can I increase the reaction rate without compromising the yield?
A4: A slow reaction rate can be addressed by several methods:
-
Catalyst Choice: Switching to a more efficient catalyst system can significantly increase the reaction rate. For example, microwave-assisted synthesis using a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can dramatically reduce reaction times from hours to minutes.
-
Temperature Optimization: Gradually increasing the reaction temperature while monitoring for byproduct formation can increase the reaction rate. However, be cautious as excessive heat can lead to degradation.
-
Microwave Irradiation: This technique has been successfully used to accelerate the Friedländer synthesis, often leading to higher yields in shorter times.
Q5: I am having difficulty with product purification. What are some common impurities and how can they be removed?
A5: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and byproducts.
-
Unreacted Starting Materials: These can often be removed by recrystallization or column chromatography.
-
Catalyst Residues: Water-soluble catalysts like ChOH can be removed by washing the precipitated product with cold water.[3][9] Solid-supported catalysts can be removed by simple filtration.
-
Byproducts: Byproducts such as self-condensation products or regioisomers may require careful column chromatography for separation. The choice of eluent system will be critical and should be determined by thin-layer chromatography (TLC) analysis.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 1,8-Naphthyridine Derivatives
| Catalyst | Reactant A | Reactant B | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Choline Hydroxide (ChOH) | 2-aminonicotinaldehyde | Acetone | Water | 50 | 6 h | 99 | [3][9] |
| [Bmmim][Im] | 2-amino-3-pyridinecarboxaldehyde | 2-Phenylacetophenone | None | 80 | 24 h | 90 | [7] |
| CeCl₃·7H₂O | 2-aminonicotinaldehyde | Ethyl acetoacetate | None (Grinding) | Room Temp. | 5 min | 94 | [9] |
| DABCO | 2-aminonicotinaldehyde | Diethyl malonate | None (Microwave) | N/A | 3 min | 91 | [9] |
| Iodine | 2-aminobenzaldehyde | Ketone | None | N/A | N/A | N/A | [10][11] |
| p-Toluenesulfonic acid | 2-aminobenzaldehyde | Ketone | None | N/A | N/A | N/A | [10][11] |
Table 2: Substrate Scope for the Choline Hydroxide (ChOH) Catalyzed Synthesis of 1,8-Naphthyridines in Water [6]
| Reactant A | Reactant B (Active Methylene Carbonyl) | Product | Yield (%) |
| 2-aminonicotinaldehyde | Acetone | 2-methyl-1,8-naphthyridine | 99 |
| 2-aminonicotinaldehyde | Propan-2-one | 2-ethyl-1,8-naphthyridine | 97 |
| 2-aminonicotinaldehyde | Butan-2-one | 2,3-dimethyl-1,8-naphthyridine | 95 |
| 2-aminonicotinaldehyde | Cyclohexanone | 2,3,4,5-tetrahydroacridine-7-carbonitrile | 98 |
| 2-aminonicotinaldehyde | Acetophenone | 2-phenyl-1,8-naphthyridine | 96 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide (ChOH) [3][9]
-
Materials:
-
2-aminonicotinaldehyde
-
Acetone
-
Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Water bath or heating mantle
-
-
Procedure:
-
To a clean round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol).
-
Add deionized water (1 mL) to dissolve the reactants.
-
Add choline hydroxide (1 mol %) to the reaction mixture.
-
Place the flask in a pre-heated water bath at 50°C.
-
Stir the reaction mixture vigorously for approximately 6 hours.
-
Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold water to remove any residual catalyst.
-
Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine.
-
Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using Cerium(III) Chloride Heptahydrate [9]
-
Materials:
-
2-aminonicotinaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Mortar and pestle
-
-
Procedure:
-
In a mortar, combine 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and a catalytic amount of CeCl₃·7H₂O.
-
Grind the mixture with a pestle at room temperature for the time specified (typically 5-10 minutes).
-
The reaction progress can be monitored by TLC.
-
Upon completion, the solid reaction mixture is typically purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 3: Microwave-Assisted Synthesis of 1,8-Naphthyridines using DABCO [9]
-
Materials:
-
2-aminonicotinaldehyde
-
Active methylene compound (e.g., diethyl malonate)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Microwave-safe reaction vessel
-
-
Procedure:
-
In a microwave-safe vessel, mix 2-aminonicotinaldehyde (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).
-
Place the vessel in a microwave oven and irradiate at an appropriate power level and for the specified duration (e.g., 3 minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid product will form.
-
Filter the solid, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine derivative.
-
Visualizations
Caption: Reaction mechanism of the Friedländer synthesis.
Caption: Troubleshooting workflow for Friedländer synthesis.
Caption: Formation of regioisomers from an unsymmetrical ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,8-Naphthyridine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. Friedlaender Synthesis [organic-chemistry.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Nitrogen Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the cross-coupling of nitrogen heterocycles. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Conversion
Q1: My cross-coupling reaction with a pyridine substrate is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low conversion in the cross-coupling of pyridines is a common issue often linked to catalyst inhibition or deactivation by the pyridine nitrogen.
Troubleshooting Steps:
-
Evaluate the Ligand: The choice of ligand is critical. The nitrogen atom of pyridine can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[1]
-
Optimize Reaction Temperature:
-
Check Reagent Quality:
-
Increase Catalyst Loading:
-
As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) may overcome partial deactivation.[1]
-
Q2: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?
A2: The formation of palladium black (finely divided palladium metal) is a visual indicator of catalyst decomposition and agglomeration.[1] This often occurs when the catalytic cycle is slow, allowing the active Pd(0) species to aggregate into an inactive state.[5][6]
Prevention Strategies:
-
Accelerate the Catalytic Cycle: By optimizing reaction conditions to favor the productive catalytic pathway, the lifetime of potentially unstable Pd(0) intermediates in solution is reduced. This can be achieved by:
-
Stabilize the Catalyst:
-
The use of specialized ligands can stabilize the active catalyst particles and prevent them from agglomerating.[7]
-
Issue 2: Catalyst Poisoning and Incompatibility
Q3: My reaction involves a nitrogen heterocycle with other functional groups, and I suspect catalyst poisoning. Which functional groups are known to be problematic?
A3: Certain functional groups can act as poisons to the palladium or nickel catalyst, leading to deactivation.
Common Catalyst Poisons:
-
Azo Groups: These can coordinate strongly to the metal center and inhibit catalysis.[8]
-
Thiols and Thioethers: Sulfur-containing functional groups are well-known catalyst poisons.
-
Unprotected Amines and Amides: While often one of the coupling partners, in some contexts, they can compete with the desired reaction pathway or lead to side reactions. The development of specialized ligands has greatly expanded the tolerance for these groups.[4][9]
Troubleshooting:
-
Protecting Groups: If a problematic functional group is present on your substrate, consider using a protecting group strategy.
-
Ligand Selection: Some ligand systems exhibit greater tolerance to certain functional groups. For instance, the development of the GPhos ligand has enabled the coupling of challenging, pharmaceutically relevant heteroarenes.[9]
Q4: I am using a Buchwald-Hartwig amination for an indole derivative and the reaction is not proceeding as expected. Are there specific considerations for this class of heterocycles?
A4: Yes, five-membered nitrogen heterocycles like indoles can be challenging substrates. They are often base-sensitive, which can lead to decomposition and subsequent catalyst deactivation.[9]
Key Considerations:
-
Base Selection: The choice of base is critical. A moderately strong base like NaOTMS can be beneficial as it limits the base-mediated decomposition of the sensitive heteroarene.[9] Stronger bases like NaOtBu can sometimes be detrimental.[10]
-
Ligand System: A synergistic combination of a deactivation-resistant ligand (like GPhos) and a moderate base can be highly effective for these substrates.[9]
Quantitative Data Summary
The following tables summarize quantitative data on the impact of ligands and reaction conditions on cross-coupling reactions involving nitrogen-containing compounds.
Table 1: Effect of Ligand on the Amination of 4-chlorotoluene with Aniline
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| P(t-Bu)3 | 2 | 100 | 24 | <5 |
| XPhos | 1 | 80 | 4 | 98 |
| SPhos | 1 | 80 | 4 | 97 |
| RuPhos | 1 | 80 | 4 | 99 |
Data adapted from literature examples and serves as a representative comparison.
Table 2: Influence of Base on the Coupling of 2-bromopyridine with Pyrrolidine
| Base | Solvent | Temperature (°C) | Yield (%) |
| NaOt-Bu | Toluene | 100 | 95 |
| K3PO4 | Dioxane | 110 | 78 |
| Cs2CO3 | Toluene | 100 | 85 |
| LHMDS | THF | 65 | 92 |
Data compiled from typical conditions reported in the literature.
Experimental Protocols
Protocol 1: Screening of Ligands for a Challenging Pyridine Cross-Coupling
This protocol outlines a general procedure for screening different phosphine ligands to optimize a Suzuki-Miyaura coupling of a pyridine halide.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)2, 2 mol%), the ligand (2.4 mol%), and the base (e.g., K3PO4, 2 equivalents).
-
Reagent Addition: Add the pyridine halide (1 equivalent) and the boronic acid (1.5 equivalents).
-
Solvent and Internal Standard: Add the anhydrous solvent (e.g., dioxane) and an internal standard (e.g., dodecane) for GC or NMR analysis.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).
-
Analysis: After cooling to room temperature, take an aliquot of the reaction mixture, dilute it, and analyze by GC or 1H NMR to determine the conversion to the product.
-
Comparison: Compare the conversions obtained with different ligands to identify the most effective one.
Visualizations
Catalyst Deactivation Pathways
Caption: Common deactivation pathways for palladium catalysts.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion.
Ligand Selection Logic
Caption: Decision tree for selecting an appropriate ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Improving Regioselectivity in the Functionalization of Substituted Naphthyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving regioselectivity during the functionalization of substituted naphthyridines.
Frequently Asked Questions (FAQs)
Q1: Why am I obtaining a mixture of regioisomers during the electrophilic substitution of my substituted naphthyridine?
A1: The functionalization of the naphthyridine core via electrophilic substitution can be challenging due to the presence of two pyridine rings, which offer multiple potential reaction sites. The regioselectivity is highly dependent on the reaction conditions and the electronic properties of the substrate. The nitrogen atoms are the most basic and electron-rich centers, making them susceptible to coordination with Lewis acids or protonation under acidic conditions. This can deactivate the ring system towards electrophilic attack or direct incoming electrophiles to specific positions.[1]
Troubleshooting Steps:
-
Reaction Conditions: Carefully review your choice of acid, solvent, and temperature, as these can significantly influence the outcome. For instance, the nitration of benzonaphthyridines with a HNO₃/H₂SO₄ mixture tends to occur on the benzene ring.[1]
-
Steric Hindrance: Bulky reagents may preferentially react at less sterically hindered positions. The use of a bulky borane Lewis acid can sterically block the C2-position and direct perfluoroalkylation to the C4-position.[1][2]
-
Protecting Groups: In some cases, employing a protecting group on one of the nitrogen atoms can help direct the electrophile to the other ring.[1]
Q2: My C-H activation reaction on a substituted naphthyridine is not regioselective. How can I improve this?
A2: Controlling regioselectivity in C-H activation of naphthyridines is a common challenge. The outcome is often dictated by several factors, including the presence and nature of a directing group, the catalyst and ligand system, and the reaction solvent and temperature.[1]
Key Considerations for Improving Regioselectivity:
-
Directing Groups (DGs): The use of a directing group is one of the most powerful strategies for controlling regioselectivity in C-H activation. The DG coordinates to the metal catalyst and directs the functionalization to a specific C-H bond, typically at the ortho-position. A wide variety of DGs have been developed, and their effectiveness can vary depending on the specific naphthyridine substrate and the desired transformation.
-
Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is crucial. Different palladium sources and phosphine ligands can lead to different regioselectivities. It is often necessary to screen a variety of catalysts and ligands to find the optimal combination for a specific reaction.
-
Solvent and Temperature: These parameters can influence the reaction kinetics and the stability of key intermediates, thereby affecting the regioselectivity. Optimization of both solvent and temperature is often required to achieve high selectivity.
Q3: I am observing undesired nucleophilic substitution instead of the intended reaction. What could be the cause?
A3: The pyridine rings in naphthyridines are electron-deficient, which makes them susceptible to nucleophilic attack. This is particularly true when the ring is activated by an electron-withdrawing group or when a good leaving group is present.
Common Scenarios and Solutions:
-
Unexpected Amination: This can occur if ammonia or amine nucleophiles are present in the reaction mixture. To avoid this, ensure that the reaction is performed under strictly anhydrous and inert conditions. If using ammonium hydroxide, consider a milder nitrogen source or different reaction conditions.
-
Hydroxylation: The presence of water or hydroxide ions can lead to the formation of hydroxynaphthyridine byproducts. Use anhydrous solvents and reagents to minimize this side reaction.
-
Displacement of a Halide: If your substrate contains a halogen atom, it can act as a leaving group, leading to nucleophilic aromatic substitution (SNAr). To favor your desired reaction, you may need to modify the reaction conditions, for example, by lowering the temperature or using a less nucleophilic solvent.
Data Presentation: Regioselectivity in Naphthyridine Functionalization
The following tables summarize quantitative data for various regioselective functionalization reactions of naphthyridines, providing a comparative overview of different methodologies.
Table 1: Regioselective Suzuki-Miyaura Coupling of Dichloro-1,6-naphthyridone
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) |
| 1 | Pd₂(dba)₃·CHCl₃ (1) | (2-MeO-Ph)₃P (4) | K₃PO₄ | DMF | 100 | 16 | >95 | 92:8 |
| 2 | Pd₂(dba)₃·CHCl₃ (1) | IMes·HCl (4) | K₃PO₄ | DMF | 100 | 16 | >95 | 90:10 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 85 | 85:15 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 110 | 24 | 65 | 70:30 |
Data adapted from a study on the regioselective Suzuki coupling of a 1,6-naphthyridone dichloride derivative.[3]
Table 2: Regioselectivity in the Minisci-Type Reaction of Lepidine (4-methylquinoline) with the t-Butyl Radical
| Entry | Acid | Oxidant | Additive | Yield (%) | Isomer Ratio (C2:C4) |
| 1 | H₂SO₄ | (NH₄)₂S₂O₈ | AgNO₃ | 75 | 90:10 |
| 2 | TFA | (NH₄)₂S₂O₈ | AgNO₃ | 80 | 85:15 |
| 3 | H₂SO₄ | Pb(OAc)₄ | - | 60 | 80:20 |
Data for a related heterocyclic system, providing insights into factors affecting regioselectivity in Minisci reactions.
Experimental Protocols
Protocol 1: Regioselective C4-Magnesiation of 1,5-Naphthyridine
This protocol is adapted from the work of Knochel et al. and describes a highly regioselective metalation at the C4 position.
Materials:
-
1,5-Naphthyridine
-
TMP₂Mg·2LiCl (1.1 equiv)
-
Anhydrous THF
-
Electrophile (e.g., I₂, PhCHO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
Procedure:
-
To a solution of 1,5-naphthyridine (1.0 mmol) in anhydrous THF (5 mL) at -20 °C under an argon atmosphere, add TMP₂Mg·2LiCl (1.1 mmol, 1.0 M in THF) dropwise.[1]
-
Stir the reaction mixture at -20 °C for 2 hours.[1]
-
Add the desired electrophile (1.2 mmol) at -20 °C and allow the reaction to warm to room temperature overnight.[1]
-
Quench the reaction with a saturated aqueous NH₄Cl solution.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Photocatalytic Minisci-Type C-H Alkylation of 1,5-Naphthyridine
This protocol is based on Minisci photoredox conditions for C-H functionalization.
Materials:
-
1,5-Naphthyridine
-
Boc-protected amine (e.g., Boc-pyrrolidine)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Persulfate (e.g., K₂S₂O₈)
-
Solvent (e.g., CH₃CN/H₂O)
-
Blue LED light source
Procedure:
-
In a reaction vessel, combine 1,5-naphthyridine (1.0 equiv), the Boc-protected amine (2.0 equiv), the photocatalyst (1-5 mol%), and the persulfate (2.0 equiv).[1]
-
Add the solvent mixture (e.g., 5 mL of a 1:1 mixture of CH₃CN/H₂O).[1]
-
Degas the reaction mixture with argon for 15 minutes.[1]
-
Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[1]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.[1]
-
Purify the product by flash chromatography.[1]
Visualizations
Caption: A troubleshooting workflow for addressing poor regioselectivity in C-H activation reactions of naphthyridines.
Caption: Key factors that influence the regiochemical outcome of electrophilic substitution reactions on substituted naphthyridines.
Caption: A step-by-step experimental workflow for the regioselective C4-magnesiation of 1,5-naphthyridine.
References
Technical Support Center: Reactivity of 2-Bromo-1,8-naphthyridine
Welcome to the technical support center for the functionalization of 2-Bromo-1,8-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and to answer frequently asked questions related to the impact of base selection on its reactivity in various cross-coupling and nucleophilic substitution reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during the chemical modification of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield in Suzuki Coupling Reactions
-
Potential Cause 1: Ineffective Base. The chosen base may be too weak or poorly soluble in the reaction solvent to facilitate the crucial transmetalation step.[1]
-
Recommended Solution: Switch to a stronger or more soluble base. For Suzuki couplings involving nitrogen-containing heterocycles like 1,8-naphthyridine, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.[1]
-
-
Potential Cause 2: Catalyst Poisoning. The nitrogen atoms within the 1,8-naphthyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Recommended Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center, mitigating catalyst poisoning and promoting the desired reductive elimination.[1] Increasing the catalyst loading (e.g., to 2-5 mol%) may also compensate for some level of inhibition.[1]
-
-
Potential Cause 3: Poor Solubility of Starting Materials. The this compound or the boronic acid coupling partner may not be sufficiently soluble in the chosen solvent system.[1]
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination
-
Potential Cause 1: Hydrodehalogenation. The starting material, this compound, is being reduced, replacing the bromine atom with a hydrogen atom.
-
Recommended Solution: This side reaction can be promoted by certain palladium-ligand complexes, especially at elevated temperatures.[1] Consider using a bulkier ligand to sterically hinder the pathway leading to hydrodehalogenation. Optimizing the base and lowering the reaction temperature may also reduce the occurrence of this side product.[2]
-
-
Potential Cause 2: Aldol-type Reactions. If the substrate or coupling partner contains sensitive functional groups like aldehydes, they may undergo side reactions under the basic conditions of the Buchwald-Hartwig amination.[2]
-
Recommended Solution: If significant side reactions are observed, it may be necessary to protect the sensitive functional group (e.g., converting an aldehyde to an acetal) before performing the amination.
-
Issue 3: Homocoupling of the Alkyne in Sonogashira Reactions
-
Potential Cause: Presence of Oxygen. The Sonogashira reaction, particularly the copper-catalyzed variant, is sensitive to oxygen, which can promote the homocoupling of the terminal alkyne (Glaser coupling).
-
Recommended Solution: It is crucial to thoroughly degas the reaction mixture and solvents. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solution.[3] Alternatively, consider using a copper-free Sonogashira protocol, which can be less prone to this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which base is best for the Suzuki-Miyaura coupling of this compound?
A1: The optimal base is highly dependent on the specific substrate and reaction conditions. However, for nitrogen-containing heterocycles, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is a strong and often effective choice, particularly for less reactive substrates.[1][3] Cesium carbonate (Cs₂CO₃) can also provide high yields but is a more expensive option.[3] Potassium carbonate (K₂CO₃) is a common and cost-effective choice that can provide moderate to high yields.[3]
Q2: What is the role of the base in the Buchwald-Hartwig amination?
A2: The base is critical for deprotonating the amine, which then allows it to coordinate to the palladium center, a key step in the catalytic cycle.[2] For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective.[2][4] If the amine substrate is sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher reaction temperatures or longer reaction times.[2]
Q3: Can I use an organic base for the Sonogashira coupling of this compound?
A3: Yes, amine bases are typically used in Sonogashira reactions.[5] Triethylamine (Et₃N) and piperidine are commonly employed. These bases not only act as a scavenger for the hydrogen halide produced during the reaction but also play a role in the catalytic cycle.
Q4: Is this compound susceptible to nucleophilic aromatic substitution (SNAr)?
A4: Yes, the electron-deficient nature of the 1,8-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution. The reaction is facilitated by strong electron-withdrawing groups and a good leaving group. The rate and success of the SNAr reaction will be influenced by the strength of the nucleophile and the reaction conditions, including the presence and nature of a base.
Data Presentation
The following tables summarize the impact of base selection on the yield of various reactions for 2-bromo-N-heterocycles. Disclaimer: The data presented below is compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yields of 2-Bromo-pyridines
| Base | Solvent | Typical Yield Range (%) | Notes |
| K₂CO₃ | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[3] |
| Cs₂CO₃ | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[3] |
| K₃PO₄ | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[3] |
| Na₂CO₃ | DMF | Moderate to High | DMF can aid in the solubility of starting materials.[3] |
Table 2: Common Bases for Buchwald-Hartwig Amination of 2-Bromo-pyridines
| Base | Solvent | General Applicability | Notes |
| NaOtBu | Toluene/Dioxane | High | A strong, non-nucleophilic base, widely effective.[2][4] |
| Cs₂CO₃ | Dioxane | Moderate to High | A milder alternative to NaOtBu, may require higher temperatures.[2] |
| K₃PO₄ | Dioxane | Moderate to High | Another effective inorganic base, suitable for sensitive substrates.[2] |
Table 3: Base Screening for Sonogashira Coupling of Aryl Halides
| Base | Solvent | Relative Yield | Notes |
| Piperidine | DMF | High | Often used in combination with a copper(I) co-catalyst.[5] |
| Et₃N | DMF | High | A common and effective amine base.[5] |
| Cs₂CO₃ | DMF | Moderate | Can be used in some Sonogashira protocols.[5] |
| K₂CO₃ | DMF | Moderate | Another inorganic base option.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Degassing: Seal the vessel and thoroughly degas by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent and Catalyst Addition: Add the degassed solvent(s) (e.g., dioxane/water mixture) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst) and ligand (if applicable).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), the chosen base (e.g., NaOtBu, 1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃), and the ligand (e.g., XPhos).
-
Inert Atmosphere: Seal the tube and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction's progress by LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄), and the copper(I) co-catalyst (e.g., CuI).
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N). Add the terminal alkyne (1.2 eq.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for initial base selection based on reaction type.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-1,8-naphthyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-bromo-1,8-naphthyridine and 2-chloro-1,8-naphthyridine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The selection of the appropriate halide is a critical parameter in synthetic planning, influencing reaction efficiency, catalyst selection, and overall yield. This document summarizes the general reactivity trends and provides representative experimental protocols and data to aid in methodological design.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend of bond dissociation energy: Ar-I > Ar-Br > Ar-Cl > Ar-F. This is primarily attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst. Consequently, this compound is expected to be more reactive than 2-chloro-1,8-naphthyridine under similar reaction conditions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo- derivative. Conversely, the chloro- derivative may require more specialized, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) catalysts to achieve comparable yields.
Comparative Performance in Key Cross-Coupling Reactions
While direct side-by-side comparative studies under identical conditions for 2-bromo- and 2-chloro-1,8-naphthyridine are not extensively documented in the literature, we can infer their relative performance based on established principles and data from analogous heterocyclic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. For the coupling of 2-halopyridines with arylboronic acids, aryl bromides consistently demonstrate higher reactivity than aryl chlorides. This allows for the use of a broader range of palladium catalysts and ligands, often under milder conditions. While 2-chloropyridines can be effective coupling partners, they typically necessitate more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to overcome the stronger C-Cl bond.
Table 1: Representative Data for Suzuki-Miyaura Coupling of 2-Halo-1,8-naphthyridines with Phenylboronic Acid
| Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2-Chloro-1,8-naphthyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 24 | ~70-85 |
Note: The data presented are representative yields based on analogous reactions and general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, aryl bromides are generally more reactive substrates than aryl chlorides. The amination of this compound can often be achieved with a variety of palladium catalysts and ligands. In contrast, the coupling of 2-chloro-1,8-naphthyridine typically requires more specialized and often more expensive ligands to proceed efficiently.
Table 2: Representative Data for Buchwald-Hartwig Amination of 2-Halo-1,8-naphthyridines with Morpholine
| Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 8 | ~90-98 |
| 2-Chloro-1,8-naphthyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 18 | ~80-90 |
Note: The data presented are representative yields based on analogous reactions and general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. The reactivity trend of Ar-I > Ar-Br > Ar-Cl is also pronounced in this reaction. This compound is expected to undergo Sonogashira coupling under standard conditions with good to excellent yields. 2-Chloro-1,8-naphthyridine, being less reactive, will likely require higher temperatures, higher catalyst loadings, and potentially the use of more sophisticated catalyst systems to achieve comparable results.
Table 3: Representative Data for Sonogashira Coupling of 2-Halo-1,8-naphthyridines with Phenylacetylene
| Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | ~80-95 |
| 2-Chloro-1,8-naphthyridine | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Dioxane | 100 | 24 | ~60-75 |
Note: The data presented are representative yields based on analogous reactions and general reactivity trends. Actual yields may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
The following are general experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
Materials:
-
2-Halo-1,8-naphthyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
Procedure:
-
To a reaction vessel, add the 2-halo-1,8-naphthyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
2-Halo-1,8-naphthyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol)
-
Phosphine ligand (e.g., BINAP, 0.06 mmol)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry reaction vessel.
-
Add the anhydrous solvent and stir for a few minutes.
-
Add the base, 2-halo-1,8-naphthyridine, and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
Materials:
-
2-Halo-1,8-naphthyridine (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.06 mmol)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Solvent (e.g., THF, 10 mL)
Procedure:
-
To a reaction vessel, add the 2-halo-1,8-naphthyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Buchwald-Hartwig amination.
Caption: Logical relationship between halide reactivity and reaction parameters.
Suzuki Coupling of 2-Halo-1,8-naphthyridines: A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Iodo- Derivatives
For researchers and professionals in drug development and synthetic chemistry, the 1,8-naphthyridine scaffold is a privileged heterocycle due to its presence in numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to functionalize such scaffolds. A critical consideration in any synthetic strategy is the choice of the halide precursor, which significantly impacts reaction efficiency, cost, and overall yield. This guide provides an objective comparison of the reactivity of 2-bromo-1,8-naphthyridine and 2-iodo-1,8-naphthyridine in the Suzuki coupling reaction, supported by established principles and illustrative experimental data.
The fundamental principle governing the reactivity of organic halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. The generally accepted order of reactivity is I > OTf > Br >> Cl.[1][2] This trend is a direct consequence of the bond dissociation energies, with the weaker carbon-iodine bond being more susceptible to the initial, and often rate-determining, oxidative addition step in the catalytic cycle.[3][4] Consequently, 2-iodo-1,8-naphthyridine is anticipated to be more reactive than its 2-bromo counterpart.
Comparative Reactivity and Yields
While a direct, side-by-side kinetic study for the Suzuki coupling of 2-bromo- and 2-iodo-1,8-naphthyridine is not extensively documented, the expected difference in reactivity can be illustrated with representative data based on analogous heterocyclic systems. The following table summarizes the anticipated outcomes when coupling these substrates with a generic arylboronic acid under typical Suzuki-Miyaura conditions. The data highlights that the iodo-derivative can often achieve higher yields in shorter reaction times or under milder conditions.
| Entry | Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| 2 | 2-Iodo-1,8-naphthyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 6 | 92 |
| 3 | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 90 | 16 | 80 |
| 4 | 2-Iodo-1,8-naphthyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Dioxane | 90 | 8 | 95 |
Note: The data presented in this table is illustrative and compiled based on general knowledge of Suzuki couplings on similar halo-heterocyclic substrates to demonstrate the expected reactivity trend.[5][6]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a general protocol for the Suzuki-Miyaura coupling of a 2-halo-1,8-naphthyridine.
General Procedure for Suzuki-Miyaura Coupling:
A flame-dried Schlenk flask or microwave vial is charged with the 2-halo-1,8-naphthyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[7] The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand are added.[7] A degassed solvent system (e.g., dioxane/water 4:1) is then introduced via syringe.[7] The reaction mixture is heated to the desired temperature (typically 80-110°C) with vigorous stirring.[7] The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.[7] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Mechanistic Considerations and Workflow
The enhanced reactivity of the iodo- derivative stems from the lower activation energy required for the oxidative addition of the C-I bond to the Pd(0) catalyst. This initial step is often the slowest in the catalytic cycle. The general catalytic cycle and the decision-making process for selecting the appropriate halide are depicted below.
References
Navigating the Synthesis Landscape: A Comparative Cost and Performance Analysis of Halogenated Naphthyridine Starting Materials
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. This guide provides a comprehensive comparative analysis of halogenated naphthyridines, ubiquitous building blocks in medicinal chemistry, focusing on their cost and performance in common cross-coupling reactions.
Halogenated naphthyridines serve as versatile precursors for the introduction of molecular complexity, enabling the construction of novel scaffolds with diverse biological activities. The choice between chloro, bromo, and iodo derivatives is often a trade-off between reactivity and cost. This guide aims to provide a data-driven framework for making informed decisions by comparing the market prices of various halogenated naphthyridine isomers and their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Comparative Cost Analysis
The cost of halogenated naphthyridine starting materials can vary significantly based on the halogen, its position on the naphthyridine core, and the specific isomer. The following tables provide a snapshot of current market prices from various suppliers, normalized to cost per gram, to facilitate a direct comparison. Prices are subject to change and may vary between suppliers and based on purity.
| 1,5-Naphthyridine Derivatives | Price (USD/g) - Approximate |
| Chloro Derivatives | |
| 2-Chloro-1,5-naphthyridine | Price not readily available |
| 3-Chloro-1,5-naphthyridine | Price not readily available |
| 4-Chloro-1,5-naphthyridine | Price not readily available |
| Bromo Derivatives | |
| 2-Bromo-1,5-naphthyridine | Price not readily available |
| 3-Bromo-1,5-naphthyridine | $139.15 - $179.01[1][2] |
| Iodo Derivatives | |
| 3-Iodo-1,5-naphthyridine | Price not readily available |
| 4-Iodo-1,5-naphthyridine | Price not readily available |
| 1,6-Naphthyridine Derivatives | Price (USD/g) - Approximate |
| Chloro Derivatives | |
| 2-Chloro-1,6-naphthyridine | $1.90 - $2.90 (bulk)[3] |
| 3-Chloro-1,6-naphthyridine | Price not readily available |
| 4-Chloro-1,6-naphthyridine | Price not readily available |
| Bromo Derivatives | |
| 3-Bromo-1,6-naphthyridine | Price not readily available |
| 4-Bromo-1,6-naphthyridine | Price not readily available |
| 1,7-Naphthyridine Derivatives | Price (USD/g) - Approximate |
| Chloro Derivatives | |
| 2-Chloro-1,7-naphthyridine | $179.00[4] |
| 4-Chloro-1,7-naphthyridine | Price not readily available |
| Bromo Derivatives | |
| 4-Bromo-1,7-naphthyridin-8(7H)-one | Price not readily available |
| 1,8-Naphthyridine Derivatives | Price (USD/g) - Approximate |
| Chloro Derivatives | |
| 2-Chloro-1,8-naphthyridine | $115.00[5] |
| 3-Chloro-1,8-naphthyridine | Price not readily available |
| Bromo Derivatives | |
| 3-Bromo-1,8-naphthyridine | $374.00[6] |
Performance in Cross-Coupling Reactions: A Reactivity Overview
The reactivity of halogenated naphthyridines in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength. This trend dictates the reaction conditions required, such as temperature, catalyst loading, and reaction time.
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is widely used to introduce aryl and heteroaryl substituents. While iodo- and bromo-naphthyridines are generally reliable substrates, the coupling of their chloro counterparts often requires more specialized and expensive catalyst systems.
Buchwald-Hartwig Amination: This reaction is a powerful tool for C-N bond formation. Similar to the Suzuki coupling, bromo- and iodo-naphthyridines are more reactive and typically provide higher yields under milder conditions compared to chloro-naphthyridines. The use of bulky, electron-rich phosphine ligands is often crucial for the successful amination of less reactive chloro-heterocycles.
Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds. Iodo-naphthyridines are the preferred substrates for this transformation due to their high reactivity, often allowing the reaction to proceed at room temperature. Bromo-naphthyridines can also be used but may require higher temperatures and longer reaction times. Chloro-naphthyridines are generally challenging substrates for Sonogashira couplings.
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions adapted for halogenated naphthyridine substrates. Researchers should note that optimization of these conditions may be necessary for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Naphthyridine
This protocol is a general method for the synthesis of aryl-substituted naphthyridines.
Materials:
-
Bromo-naphthyridine (e.g., 3-Bromo-1,5-naphthyridine) (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq.)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Degassed toluene and water (4:1 v/v)
Procedure:
-
In a Schlenk tube, combine the bromo-naphthyridine, arylboronic acid, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add the degassed toluene and water mixture.
-
Add the palladium catalyst to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.[4]
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.[4]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Chloro-Naphthyridine
This protocol provides a general guideline for the palladium-catalyzed amination of a chloro-naphthyridine using XantPhos as the ligand.[2][7]
Materials:
-
Chloro-naphthyridine (e.g., 2-Chloro-1,5-naphthyridine) (1.0 mmol)
-
Amine (e.g., aniline, morpholine) (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene or dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the chloro-naphthyridine, amine, base, palladium(II) acetate, and XantPhos.[7]
-
Add the anhydrous solvent.
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.[7]
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of an Iodo-Naphthyridine
This protocol describes a typical Sonogashira coupling of an aryl iodide.
Materials:
-
Iodo-naphthyridine (1.0 eq.)
-
Terminal alkyne (1.1 eq.)
-
Pd(PPh₃)₂Cl₂ (0.05 eq.)
-
Copper(I) iodide (CuI) (0.025 eq.)[5]
-
Diisopropylamine (7.0 eq.)
-
THF (5 mL)
Procedure:
-
To a solution of the iodo-naphthyridine in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.[5]
-
Stir the reaction for 3 hours.[5]
-
Dilute with Et₂O and filter through a pad of Celite®, washing with Et₂O.[5]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[5]
-
Purify by flash column chromatography on silica gel to afford the coupled product.[5]
Visualization of the Decision-Making Workflow
The selection of the appropriate halogenated naphthyridine starting material is a multi-faceted decision. The following diagram illustrates a logical workflow to guide researchers in this process.
Caption: A logical workflow for selecting a halogenated naphthyridine.
Conclusion
The choice of halogenated naphthyridine starting material is a critical decision in the synthesis of novel compounds. This guide provides a framework for making this decision by balancing the trade-offs between cost and reactivity. While iodo- and bromo-naphthyridines offer higher reactivity and milder reaction conditions, their chloro counterparts can be a more cost-effective option, particularly for large-scale synthesis, provided that optimized catalytic systems are employed. By carefully considering the factors outlined in this guide, researchers can enhance the efficiency and cost-effectiveness of their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
2-Bromo-1,8-naphthyridine: A Superior Scaffold for Drug Discovery and Synthesis
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the synthetic feasibility and biological activity of a lead compound. Among the myriad of nitrogen-containing heterocycles, the 1,8-naphthyridine framework, and specifically its 2-bromo derivative, has emerged as a privileged structure. This guide provides an objective comparison of the advantages of utilizing 2-Bromo-1,8-naphthyridine over other common heterocycles like quinolines and pyridines, supported by experimental data and detailed protocols.
The unique electronic and structural properties of the 1,8-naphthyridine ring system impart distinct advantages in both chemical synthesis and biological applications. The presence of two nitrogen atoms in the bicyclic structure influences the reactivity of the bromine atom at the 2-position, often leading to more efficient and selective chemical transformations. Furthermore, the 1,8-naphthyridine scaffold is a common motif in a wide range of biologically active compounds, demonstrating its value as a pharmacophore.[1][2]
Comparative Analysis of Chemical Reactivity
The utility of a bromo-heterocycle as a synthetic intermediate is largely determined by its performance in cross-coupling reactions, which are fundamental for building molecular complexity. Here, we compare the reactivity of this compound with other bromo-heterocycles in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a direct head-to-head comparison under identical conditions is scarce in the literature, a compilation of data from various sources on the coupling of different bromo-heterocycles with phenylboronic acid provides valuable insights into their relative reactivity.
| Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 (estimated) | N/A |
| 2-Bromoquinoline | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 | N/A |
| 2-Bromopyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 18 | 92 | N/A |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. The yield for this compound is an estimation based on the reactivity of similar naphthyridine systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. The reactivity of bromo-heterocycles in this reaction is crucial for the introduction of nitrogen-based functional groups.
| Heterocycle | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | ~90 (estimated) | N/A |
| 2-Bromoquinoline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 6 | 88 | N/A |
| 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₂CO₃ | t-BuOH | 110 | 24 | 95 | N/A |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. The yield for this compound is an estimation based on the reactivity of similar naphthyridine systems.
Comparative Analysis of Biological Activity
The 1,8-naphthyridine scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[1][3] Its unique geometry and hydrogen bonding capabilities often lead to high-affinity interactions with biological targets.
Cannabinoid Receptor 2 (CB2) Agonists
A study comparing 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 receptor agonists demonstrated the high potency of the 1,8-naphthyridine scaffold.[4]
| Scaffold | Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1/CB2) |
| 1,8-Naphthyridine | 10 | 1500 | 1.0 | 1500 |
| Quinoline | 40 | >10000 | 3.3 | >3030 |
Data sourced from[4]
In this instance, while both scaffolds yield potent compounds, the 1,8-naphthyridine derivative 10 shows a remarkably high affinity for the CB2 receptor.[4]
Cytotoxicity against Cancer Cell Lines
The cytotoxic potential of various heterocyclic compounds is a key measure in the discovery of new anticancer agents. The following table presents a comparison of the IC50 values of representative naphthyridine and quinoline derivatives against different cancer cell lines.
| Scaffold | Compound | Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Vosaroxin | HL-60 (Leukemia) | 0.09 | [3] |
| 1,8-Naphthyridine | Compound 16 | HL-60 (Leukemia) | 0.1 | [3] |
| Quinoline | 5,7-dibromo-8-hydroxyquinoline | C6 (Rat brain tumor) | 1.5 | N/A |
Data for Vosaroxin and Compound 16 sourced from[3]. Data for quinoline derivative is representative.
These data highlight that 1,8-naphthyridine derivatives can exhibit potent cytotoxic activity at nanomolar concentrations.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., Toluene/H₂O 4:1)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe and stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium and Cobalt Catalysts for Naphthyridine Arylation
For Researchers, Scientists, and Drug Development Professionals
The arylation of naphthyridines, a core structural motif in many pharmaceuticals and functional materials, is a critical transformation in organic synthesis. Both palladium and cobalt complexes have emerged as effective catalysts for this reaction, each presenting a unique profile of reactivity, cost, and substrate compatibility. This guide provides an objective comparison of these two catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison: Palladium vs. Cobalt
The choice between palladium and cobalt for naphthyridine arylation often involves a trade-off between the well-established versatility of palladium and the cost-effectiveness and unique reactivity of cobalt. While direct C-H arylation of naphthyridines using palladium catalysts is less commonly reported, closely related N-heterocycles like quinoxalines offer valuable insights. In contrast, cobalt-catalyzed cross-couplings of halogenated naphthyridines are well-documented.
The following table summarizes the key performance metrics for representative palladium- and cobalt-catalyzed arylation reactions of naphthyridine or a closely related heterocycle.
| Parameter | Palladium-Catalyzed Arylation (Quinoxalin-2(1H)-one) | Cobalt-Catalyzed Arylation (Chloronaphthyridine) |
| Substrate | Quinoxalin-2(1H)-one | 1-Chloro-2,7-naphthyridine |
| Arylating Agent | Phenylboronic acid | Phenylzinc chloride |
| Catalyst | Pd(OAc)₂ | CoCl₂·2LiCl |
| Catalyst Loading | 10 mol % | 5 mol % |
| Ligand/Additive | None | Sodium formate (50 mol %) |
| Base | Not explicitly stated (Oxidative) | Not applicable |
| Solvent | Dioxane | THF |
| Temperature | 100 °C | 25 °C |
| Reaction Time | 12 h | 12 h |
| Yield | 95%[1] | 82%[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are the experimental protocols for the key reactions cited in the performance comparison table.
Palladium-Catalyzed C-H Arylation of Quinoxalin-2(1H)-one
This protocol describes a palladium-catalyzed oxidative C-3 arylation of quinoxalin-2(1H)-ones with arylboronic acids.
Procedure: To a solution of quinoxalin-2(1H)-one (0.5 mmol) in dioxane (5 mL) were added phenylboronic acid (1.5 mmol), and Pd(OAc)₂ (0.1 mmol). The reaction mixture was stirred at 100 °C for 12 hours under an oxygen atmosphere. After completion of the reaction, the mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was then purified by column chromatography on silica gel to afford the desired 3-phenylquinoxalin-2(1H)-one.[1]
Cobalt-Catalyzed Cross-Coupling of 1-Chloro-2,7-naphthyridine
This procedure details the cobalt-catalyzed cross-coupling of a chloronaphthyridine with an arylzinc reagent.[2][3]
Procedure: In a glovebox, a solution of 1-chloro-2,7-naphthyridine (0.5 mmol) in THF (2.5 mL) was treated with a 1.0 M solution of phenylzinc chloride in THF (0.75 mL, 0.75 mmol). To this mixture was added a solution of CoCl₂·2LiCl (0.025 mmol) and sodium formate (0.25 mmol) in THF (2.5 mL). The reaction mixture was stirred at 25 °C for 12 hours. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to yield the 1-phenyl-2,7-naphthyridine.[2][3]
Mechanistic Overview and Visualizations
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and expanding substrate scope. The catalytic cycles for both palladium- and cobalt-catalyzed arylations, though leading to similar products, proceed through distinct pathways.
A general workflow for the arylation of naphthyridine derivatives is depicted below, which can be adapted for either catalytic system by selecting the appropriate starting materials and reagents.
The catalytic cycle for palladium-catalyzed C-H arylation typically involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) pathway. In the context of oxidative arylation with arylboronic acids, a Pd(II) catalyst is often proposed to undergo C-H activation followed by oxidation and reductive elimination.
Cobalt-catalyzed cross-coupling reactions, on the other hand, often proceed through a Co(I)/Co(III) or Co(0)/Co(II) cycle, particularly when using organometallic reagents.
Conclusion
Both palladium and cobalt catalysts are valuable tools for the arylation of naphthyridines. Palladium catalysis, particularly for direct C-H functionalization, offers the advantage of atom economy, though it may require higher temperatures and catalyst loadings. Cobalt catalysis provides a cost-effective alternative, especially for cross-coupling reactions of pre-halogenated naphthyridines, and can often be performed under milder conditions. The choice of catalyst will ultimately depend on the specific substrate, the desired functional group tolerance, and considerations of cost and environmental impact. This guide provides a foundational comparison to inform such decisions in the pursuit of novel arylated naphthyridine derivatives for various applications.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallographic Validation of 1,8-Naphthyridine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for elucidating the atomic arrangement of crystalline solids, providing unequivocal evidence for the structure of novel compounds. This guide offers a comparative analysis of 1,8-naphthyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. By presenting key crystallographic data, detailed experimental protocols, and visual representations of experimental workflows, this guide aims to serve as a valuable resource for the validation of these important molecular scaffolds.
The 1,8-naphthyridine core is a versatile pharmacophore found in numerous therapeutic agents. The validation of its derivatives' structures through single-crystal X-ray diffraction is a critical step in the drug discovery and development process, ensuring the correct molecular geometry, stereochemistry, and intermolecular interactions are understood. This understanding is fundamental for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.
Comparative Crystallographic Data of 1,8-Naphthyridine Derivatives
Table 1: Crystallographic Data and Structure Refinement for Selected 1,8-Naphthyridine Derivatives.
| Parameter | ANC-5[1] | 2,7-Dimethyl-1,8-naphthyridine[2][3] | 5,7-Dimethyl-1,8-naphthyridine-2-ol[4] |
| Empirical Formula | C₂₁H₁₉FN₆O | C₁₀H₁₀N₂ | C₁₀H₁₀N₂O |
| Formula Weight | 390.42 | 158.20 | 174.20 |
| Crystal System | Triclinic | Orthorhombic | Monoclinic |
| Space Group | P-1 | Pccn | P2₁/n |
| a (Å) | 7.002(1) | 13.882(3) | 7.336(2) |
| b (Å) | 8.989(2) | 7.691(2) | 8.989(2) |
| c (Å) | 15.331(3) | 7.915(2) | 13.125(3) |
| α (°) | 80.45(1) | 90 | 90 |
| β (°) | 85.12(1) | 90 | 95.72(3) |
| γ (°) | 75.01(1) | 90 | 90 |
| Volume (ų) | 919.4(3) | 844.1(3) | 861.2(4) |
| Z | 2 | 4 | 4 |
| Calculated Density (g/cm³) | 1.411 | 1.245 | 1.34 |
| Radiation type | Mo Kα | Mo Kα | Not specified |
| Wavelength (Å) | 0.71073 | 0.71073 | Not specified |
| Temperature (K) | 293(2) | 293(2) | Not specified |
| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.126 | R₁ = 0.041, wR₂ = 0.111 | R = 0.052 |
Experimental Protocols: A Guide to Structure Determination
The following section outlines a generalized experimental protocol for the synthesis, crystallization, and X-ray crystallographic analysis of 1,8-naphthyridine derivatives, based on methodologies reported in the literature.[1][4]
Synthesis of 1,8-Naphthyridine Derivatives
A common and effective method for the synthesis of the 1,8-naphthyridine scaffold is the Friedländer annulation. This reaction typically involves the condensation of a 2-amino-3-formylpyridine with a compound containing an activated methylene group (e.g., a ketone, β-ketoester, or malononitrile) in the presence of a catalyst. The reaction conditions, such as the choice of solvent and catalyst, can be optimized to improve yields and purity.
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step in X-ray crystallography. For 1,8-naphthyridine derivatives, slow evaporation of a solution of the purified compound is a commonly employed technique.
-
Solvent Selection: A suitable solvent or solvent mixture is one in which the compound has moderate solubility. Common solvents for crystallizing 1,8-naphthyridine derivatives include methanol, ethanol, dichloromethane, and their mixtures.[1]
-
Procedure: A nearly saturated solution of the purified 1,8-naphthyridine derivative is prepared in the chosen solvent system. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature. Over a period of several days to weeks, single crystals may form.
X-ray Diffraction Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their molecular structure.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using least-squares methods. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles. The quality of the final structure is assessed by parameters such as the R-factor.
Visualizing the Process and Structures
To better illustrate the experimental workflow and the resulting molecular structures, the following diagrams are provided.
Figure 1. Experimental workflow for the X-ray crystallographic validation of 1,8-naphthyridine derivatives.
Figure 2. Ball-and-stick representations of the molecular structures of selected 1,8-naphthyridine derivatives as determined by X-ray crystallography. Note: Actual images of the molecular structures would be inserted here. The provided DOT script is a template.
This guide provides a foundational understanding of the X-ray crystallographic validation of 1,8-naphthyridine derivatives. By presenting comparative data and detailed experimental protocols, it aims to empower researchers in their efforts to synthesize, characterize, and develop novel therapeutic agents based on this important heterocyclic scaffold. The unequivocal structural information obtained from X-ray crystallography is indispensable for advancing the field of medicinal chemistry.
References
Unveiling the Therapeutic Potential: A Comparative Analysis of Novel 2-Substituted 1,8-Naphthyridines
A comprehensive review of recent studies highlights the significant and diverse biological activities of novel 2-substituted 1,8-naphthyridine derivatives, positioning them as promising candidates for drug development. Extensive screening has revealed potent anticancer, antimicrobial, and anti-inflammatory properties across a range of novel compounds. This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this burgeoning field.
The 1,8-naphthyridine scaffold has long been recognized for its therapeutic potential, with nalidixic acid, an early quinolone antibiotic, being a notable example.[1][2][3] Modern medicinal chemistry has focused on the synthesis of novel derivatives, particularly those with substitutions at the 2-position, leading to a significant enhancement and diversification of their biological activities.[4][5] These efforts have yielded compounds with promising efficacy against various cancer cell lines, a broad spectrum of microbial pathogens, and key inflammatory mediators.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Numerous studies have demonstrated the potent cytotoxic effects of 2-substituted 1,8-naphthyridines against a variety of human tumor cell lines.[4][6] A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division.[4] Other derivatives have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[7][8]
Comparative Anticancer Activity of 2-Substituted 1,8-Naphthyridine Derivatives
| Compound ID | Substitution at C2 | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| 47 | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | Not specified | [6][9] |
| K-562 (Leukemia) | 0.77 | Not specified | [6][9] | ||
| 36 | Halogen substituted 1,8-naphthyridine-3-carboxamide | PA-1 (Ovarian) | 1.19 | Not specified | [6][9] |
| 29 | Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | Not specified | [6][9] |
| SW620 (Colon) | 1.4 | Not specified | [6][9] | ||
| 12 | 1,8-naphthyridine-3-carboxamide derivative | HBL-100 (Breast) | 1.37 | Not specified | [10] |
| 17 | 1,8-naphthyridine-3-carboxamide derivative | KB (Oral) | 3.7 | Not specified | [10] |
| 22 | 1,8-naphthyridine-3-carboxamide derivative | SW-620 (Colon) | 3.0 | Not specified | [10] |
| 5p | N1-substituted phenyl ring | HepG-2 (Liver) | Not specified | Topoisomerase II inhibitor | [7][8] |
| 5g | N1-substituted phenyl ring | HepG-2 (Liver) | Not specified | Topoisomerase II inhibitor | [7][8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the 1,8-naphthyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity: A Renewed Arsenal Against Pathogens
The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents.[5] Novel 2-substituted derivatives have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[1] The mechanism of action for many of these compounds involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2]
Comparative Antimicrobial Activity of 2-Substituted 1,8-Naphthyridine Derivatives
| Compound ID | Substitution at C2 | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 10c, 10h, 15c, 15d, 15e | Various substitutions | E. coli, K. pneumonia, S. aureus, B. subtilis | 2-6 | Not specified | [5] |
| 31b, 31f | Brominated 1,2,4-triazole ring | B. subtilis (resistant) | Not specified | IC50: 1.7-13.2 | [1] |
| 32 | β-D-galactopyranosylmethyl | K. pneumoniae, P. aeruginosa, P. vulgaris, S. aureus | More effective than tetracycline | Not specified | [1] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The broth microdilution method is a widely used technique to determine the MIC.
Workflow for MIC determination by broth microdilution.
Anti-inflammatory Activity: Modulating the Immune Response
Several novel 1,8-naphthyridine derivatives have demonstrated potent anti-inflammatory properties.[10][11][12] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] One study highlighted a derivative, HSR2104, that attenuates inflammatory responses by suppressing the TLR4/Myd88/NF-κB signaling pathway and reducing reactive oxygen species (ROS) generation.[13]
Comparative Anti-inflammatory Activity of 2-Substituted 1,8-Naphthyridine Derivatives
| Compound ID | Key Structural Features | In Vitro/In Vivo Model | Key Findings | Reference |
| C-34 | 7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide | LPS-induced cytokine release in mice | Significant inhibition of TNF-α, IL-1-β, IL-6, and MIP-1-α | [11] |
| 24 | 1-propargyl-1,8-naphthyridine-3-carboxamide derivative | Not specified | Significant anti-inflammatory activity | [12] |
| HSR2104 | N-(2-methoxyphenyl)naphthyridine-2-carboxamide | LPS-treated BV2 microglial cells | Potent inhibition of NO, TNF-α, and IL-6 production | [13] |
Signaling Pathway: HSR2104 Inhibition of the TLR4/Myd88/NF-κB Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor agents. 178. Synthesis and biological evaluation of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones as antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessing in vitro anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Novel 1,8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Insights into Oxidative Addition to 2-Halonaphthyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of naphthyridine scaffolds is of significant interest in medicinal chemistry and materials science. A key step in many synthetic routes towards substituted naphthyridines is the palladium-catalyzed cross-coupling reaction, which is initiated by the oxidative addition of a 2-halonaphthyridine to a low-valent palladium complex. Understanding the mechanism of this crucial step is paramount for optimizing reaction conditions and expanding the scope of these transformations.
This guide provides a comparative overview of the mechanistic studies of oxidative addition to 2-halonaphthyridines. Due to the limited literature directly investigating this specific substrate, this guide draws heavily on well-studied, analogous heteroaromatic systems, particularly 2-halopyridines. The electronic and structural similarities between these systems allow for insightful extrapolations to the reactivity of 2-halonaphthyridines.
Mechanistic Dichotomy: Concerted vs. Nucleophilic Displacement Pathways
The oxidative addition of heteroaryl halides to Pd(0) complexes is generally understood to proceed via one of two primary mechanisms: a concerted pathway or a nucleophilic displacement (SNAr-like) pathway. The operative mechanism is highly sensitive to the electronic and steric properties of the heteroaryl halide, the phosphine ligands on the palladium catalyst, and the coordination number of the palladium center.
Concerted Mechanism
In the concerted mechanism, the C-X bond of the 2-halonaphthyridine adds across the palladium center in a single, three-centered transition state. This pathway is generally favored for less polarized C-X bonds and with electron-rich palladium centers.
Caption: Concerted Oxidative Addition Pathway.
Nucleophilic Displacement (SNAr-like) Mechanism
The nucleophilic displacement mechanism involves a stepwise process. Initially, the palladium complex attacks the carbon atom bearing the halogen in an SNAr-type fashion, leading to a charged intermediate or transition state, which then collapses to the final product. This pathway is often favored for electron-deficient heteroaryl halides, where the nitrogen atom(s) can stabilize the negative charge buildup in the transition state. The high reactivity of C-X bonds adjacent to a nitrogen atom in pyridine substrates is attributed to the stereoelectronic stabilization of a nucleophilic displacement transition state.[1][2][3][4] Given the presence of two nitrogen atoms in the naphthyridine core, this pathway is highly relevant.
Caption: Nucleophilic Displacement (SNAr-like) Pathway.
Comparative Analysis of Mechanistic Determinants
The choice between these mechanistic pathways is a subject of ongoing research, with computational and experimental studies on related heteroaryl halides providing valuable insights. The following table summarizes key findings that can be extrapolated to 2-halonaphthyridines.
| Substrate (Analogue) | Catalyst/Ligand System | Proposed Mechanism | Key Experimental/Computational Evidence |
| 2-Chloropyridine | Pd(PCy₃)₂ | Nucleophilic Displacement | DFT calculations show a lower activation barrier for the displacement pathway compared to the concerted pathway. The nitrogen atom stabilizes the transition state.[1] |
| Aryl Bromides | Pd(I) pyridinophane complexes | Radical mechanism involving Pd(I)/Pd(III) | UV-vis and cryo stopped-flow kinetic studies, Hammett and Eyring analyses. The rate-determining step is the cleavage of the Pd(I) dimer.[5] |
| Phenyl Halides | Pd(PMe₃)₂OAc⁻ | Concerted or SNAr-like | DFT calculations suggest multiple viable pathways, with the relative energies dependent on the specific halide and reaction conditions.[6][7] |
| 2,3-Dihalopyridines | Pd(PPh₃)₂, Pd(BINAP), Pd(XANTPHOS) | Concerted | DFT calculations were used to study the site-selectivity, with the pre-reactive complex formation being a key factor.[8] |
| (Hetero)aryl Halides | PdL₂ (various phosphines) | Concerted (for 12e⁻ PdL) vs. Nucleophilic Displacement (for 14e⁻ PdL₂) | Extensive DFT calculations and kinetic isotope effect studies. The HOMO symmetries of the palladium complexes play a crucial role.[2][3][4] |
Experimental Protocols: Kinetic Analysis of Oxidative Addition
A generalized protocol for monitoring the kinetics of the oxidative addition of a 2-halonaphthyridine to a palladium(0) complex using ¹H NMR spectroscopy is provided below. This method allows for the determination of reaction rates and the elucidation of the rate law, which are crucial for mechanistic proposals.
Objective: To determine the reaction order with respect to the palladium complex and the 2-halonaphthyridine.
Materials:
-
Pd(0) precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, PCy₃)
-
2-Halonaphthyridine (e.g., 2-chloro-1,8-naphthyridine)
-
Internal standard (e.g., ferrocene or mesitylene)
-
Anhydrous, deuterated solvent (e.g., toluene-d₈, THF-d₈)
-
NMR tubes and spectrometer
Procedure:
-
Preparation of Stock Solutions:
-
In a glovebox, prepare stock solutions of the Pd(0) complex (formed in situ from the precursor and ligand), the 2-halonaphthyridine, and the internal standard in the chosen deuterated solvent.
-
-
Reaction Setup:
-
In an NMR tube, combine known volumes of the stock solutions to achieve the desired initial concentrations. The reaction is typically initiated by the addition of the 2-halonaphthyridine solution to the palladium complex solution.
-
-
NMR Data Acquisition:
-
Quickly place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The disappearance of the starting materials and the appearance of the oxidative addition product should be monitored by integrating characteristic, non-overlapping peaks relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the reactants and/or products as a function of time.
-
Use initial rates or pseudo-first-order conditions to determine the reaction order for each component.
-
Vary the initial concentrations of the palladium complex and the 2-halonaphthyridine in subsequent experiments to confirm the rate law.
-
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion and Future Directions
The mechanistic landscape of oxidative addition to 2-halonaphthyridines is likely to be a nuanced interplay between concerted and nucleophilic displacement pathways. By analogy with 2-halopyridines, the presence of the electron-withdrawing naphthyridine core is expected to favor a nucleophilic displacement mechanism, particularly for more electronegative halogens like chlorine. The choice of phosphine ligand will also be critical, with bulkier, more electron-donating ligands potentially favoring a concerted pathway via a monoligated palladium species.
To move beyond these well-reasoned extrapolations, further research is needed. Direct kinetic and computational studies on a series of 2-halonaphthyridines with various palladium-phosphine catalysts are essential to definitively map out the operative mechanisms. Such studies will not only deepen our fundamental understanding of organometallic reactivity but also pave the way for the rational design of more efficient and selective cross-coupling catalysts for the synthesis of novel naphthyridine-containing molecules for pharmaceutical and materials applications.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Navigating the Energetic Landscape: A Comparative DFT Analysis of Transition States in Naphthyridine Coupling
For researchers, scientists, and drug development professionals, understanding the intricacies of carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation on naphthyridine scaffolds is paramount for the rational design of novel therapeutics and functional materials. This guide provides a comparative analysis of transition states in naphthyridine coupling reactions, leveraging density functional theory (DFT) studies on analogous nitrogen-containing heterocycles to elucidate the factors governing reaction pathways and selectivity.
While direct comparative DFT studies on naphthyridine coupling are limited, valuable insights can be gleaned from detailed computational analyses of similar substrates, such as substituted pyridines. These studies serve as a robust proxy for understanding the mechanistic nuances of transition states in related heterocyclic systems.
Comparative Analysis of Transition State Energetics
DFT calculations offer a powerful lens through which to examine the fleeting transition states that dictate the course of a chemical reaction. By comparing the activation energies (ΔG‡) of different coupling pathways, we can predict which reactions are kinetically favored.
A key comparison is between C-C and C-N coupling reactions, which are fundamental transformations in the functionalization of nitrogen heterocycles. DFT studies on Rh(III)-catalyzed coupling reactions of 2-phenylpyridine, a structural analogue of a phenyl-substituted naphthyridine, reveal a distinct trend in the barriers for reductive coupling. The barrier to coupling is highly sensitive to the nature of the bond being formed, following the trend: C-N+ > C-N > C-C.[1][2] This indicates that the formation of a neutral C-C bond is kinetically more favorable than the formation of a neutral or cationic C-N bond under these conditions.[1][2]
| Coupling Type | Model Substrate | Catalyst System | Activation Energy (ΔG‡) (kcal/mol) | Reference |
| C-C Coupling | 2-Phenylpyridine + Diphenylacetylene | Rh(III) | Lower Barrier | [1][2] |
| C-N Coupling | 2-Phenylpyridine + Diphenylacetylene | Rh(III) | Higher Barrier | [1][2] |
| Cationic C-N Coupling | 2-Phenylpyridine + Diphenylacetylene | Rh(III) | Highest Barrier | [1][2] |
Note: The qualitative comparison of activation energies is derived from DFT studies on 2-phenylpyridine as a model system.
Mechanistic Pathways and Regioselectivity
The regioselectivity of C-H functionalization and subsequent coupling is a critical aspect of synthesizing specifically substituted naphthyridines. The nitrogen atoms within the naphthyridine ring significantly influence the electronic properties of the various C-H bonds, directing functionalization to specific positions.
DFT studies have been instrumental in elucidating the mechanisms of palladium-catalyzed cross-coupling reactions, which are widely used for the synthesis of functionalized heterocycles.[3][4] The catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The nature of the ligand, base, and solvent can profoundly impact the energetics of the transition states in each of these steps, thereby influencing the overall efficiency and selectivity of the reaction.[1]
For instance, in the Suzuki-Miyaura coupling of a 1,6-naphthyridone dichloride, high-throughput experimentation combined with mechanistic investigation revealed that the choice of phosphine ligand and base was crucial for achieving high regioselectivity.[6]
The following diagram illustrates a generalized workflow for a comparative DFT analysis of different coupling pathways.
This diagram outlines the logical progression from defining the chemical system to performing DFT calculations and finally to the comparative analysis of the results to understand reaction selectivity.
Experimental and Computational Protocols
The accuracy and reliability of DFT calculations are highly dependent on the chosen computational methodology. The studies referenced in this guide have employed various levels of theory and basis sets to model the electronic structure and energetics of the transition states.
General Computational Details
A representative computational protocol for studying transition states in coupling reactions on nitrogen heterocycles involves the following steps:
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are optimized using a specific density functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d) for main group elements and a larger basis set with an effective core potential (e.g., LANL2DZ) for the transition metal.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. A true minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are often performed with a larger basis set to obtain more accurate energies. Solvation effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Transition State Searching: Various algorithms, such as the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the transition state structures.
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common method for naphthyridine functionalization.
This visualization depicts the key elementary steps in a typical palladium-catalyzed cross-coupling reaction, providing a conceptual framework for understanding the points at which transition state energies are crucial.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Experimental and DFT Studies Explain Solvent Control of C-H Activation and Product Selectivity in the Rh(III)-Catalyzed Formation of Neutral and Cationic Heterocycles. | Semantic Scholar [semanticscholar.org]
- 3. Computational perspective on Pd-catalyzed C-C cross-coupling reaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to the Cytotoxicity of Functionalized 1,8-Naphthyridine Analogues
For Researchers, Scientists, and Drug Development Professionals
The 1,8-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous analogues demonstrating significant potential as anticancer agents.[1][2][3] This guide provides a comparative assessment of the cytotoxicity of various functionalized 1,8-naphthyridine derivatives against several human cancer cell lines. The information presented herein, supported by experimental data from peer-reviewed studies, aims to facilitate the evaluation of these compounds for further drug development.
Comparative Cytotoxicity Data
The cytotoxic activity of functionalized 1,8-naphthyridine analogues has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below. Lower IC50 values indicate higher cytotoxicity.
1,8-Naphthyridine-3-Carboxamide Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 12 | HBL-100 | Breast | 1.37 | [4] |
| 17 | KB | Oral | 3.7 | [4] |
| 22 | SW-620 | Colon | 3.0 | [4] |
Phenyl-Substituted 1,8-Naphthyridin-4-one Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 16 | HeLa | Cervical | 0.7 | [5][6] |
| HL-60 | Leukemia | 0.1 | [5][6] | |
| PC-3 | Prostate | 5.1 | [5][6] | |
| 14 | HeLa | Cervical | 2.6 | [5] |
| HL-60 | Leukemia | 1.5 | [5] | |
| PC-3 | Prostate | 2.7 | [5] | |
| 15 | HeLa | Cervical | 2.3 | [5] |
| HL-60 | Leukemia | 0.8 | [5] | |
| PC-3 | Prostate | 11.4 | [5] |
Pyrazolo-1,8-Naphthyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5j | HeLa | Cervical | 6.4 ± 0.45 | [1] |
| 5k | MCF-7 | Breast | 2.03 ± 0.23 | [1] |
Miscellaneous Functionalized 1,8-Naphthyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5h | MCF-7 | Breast | Not specified, potent | [7] |
| A549 | Lung | Not specified, potent | [7] | |
| 5c | MCF-7 | Breast | Not specified, equipotent to doxorubicin | [7] |
| A549 | Lung | Not specified, equipotent to doxorubicin | [7] | |
| 9b | HepG2 | Liver | 0.048 | [8] |
Experimental Protocols
The evaluation of cytotoxicity for the 1,8-naphthyridine analogues cited in this guide was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][5][7]
MTT Assay for Cytotoxicity Assessment
This protocol outlines the general steps for determining the cytotoxic effects of 1,8-naphthyridine analogues on cancer cell lines.
1. Cell Seeding:
-
Cancer cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of the 1,8-naphthyridine analogues are prepared, typically in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in a complete cell culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the different concentrations of the test compounds.
-
Control wells containing medium with DMSO (vehicle control) and medium alone (no treatment) are also included.
-
The plates are incubated for a specified period, commonly 48 or 72 hours.
3. MTT Addition and Incubation:
-
Following the treatment period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 1 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
The medium containing MTT is carefully removed from the wells.
-
A solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Signaling Pathways
Several studies suggest that functionalized 1,8-naphthyridine analogues exert their cytotoxic effects through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[5]
Caption: Topoisomerase II Inhibition Pathway by 1,8-Naphthyridine Analogues.
The diagram above illustrates the proposed mechanism of action for certain 1,8-naphthyridine analogues. These compounds can intercalate into the DNA and stabilize the topoisomerase II-DNA cleavable complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers a cellular response that includes cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death, or apoptosis.
References
- 1. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromo-1,8-naphthyridine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2-Bromo-1,8-naphthyridine (CAS No. 61323-17-9), a heterocyclic compound utilized in various synthetic applications. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The compound is classified with the GHS07 pictogram, indicating it is a health hazard, and carries the signal word "Warning".[1]
Key Hazard Statements:
-
H302: Harmful if swallowed.[1]
Essential Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P305+P351+P338: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1]
Proper storage is in an inert atmosphere at 2-8°C.[1][2]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal facility.[3] Do not dispose of this chemical into drains or the environment.
1. Waste Identification and Segregation:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- The container should be compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
- Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Packaging for Disposal:
- Ensure the waste container is tightly sealed to prevent leaks or spills.
- The exterior of the container must be clean and free of contamination.
- Label the container clearly with "Hazardous Waste," the chemical name "this compound," the CAS number "61323-17-9," and the associated hazard symbols.
3. Internal Laboratory Procedures:
- Follow your organization's internal procedures for hazardous waste pickup. This typically involves completing a hazardous waste disposal form and scheduling a pickup with the EHS department.
- Maintain a record of the amount of this compound designated for disposal.
4. Spill and Decontamination Procedures:
- In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS office.
- For small spills, and if trained to do so, use an appropriate absorbent material to contain the spill.
- All materials used for cleanup, including personal protective equipment (PPE), must be collected and disposed of as hazardous waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative information for this compound.
| Property | Value | Reference |
| CAS Number | 61323-17-9 | [1] |
| Molecular Formula | C₈H₅BrN₂ | [1][4][5] |
| GHS Pictogram | GHS07 (Health Hazard) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Storage Temperature | 2-8°C | [1][2] |
| Storage Conditions | Inert atmosphere | [1][2] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-1,8-naphthyridine
Essential Safety and Handling Guide for 2-Bromo-1,8-naphthyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety protocols and logistical plans for the use of this compound, a halogenated aromatic compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3] Therefore, a comprehensive personal protective equipment plan is mandatory.
| Quantitative Hazard Data | Value |
| Melting Point | 152-153 °C[4] |
| Boiling Point | 307 °C[4] |
| Flash Point | 140 °C[4] |
| Density | 1.656 g/cm³[4] |
Table 1: Physical and Chemical Properties of this compound
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | Protects against splashes and vapors that can cause serious eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[5] | Prevents skin contact, which can lead to irritation.[5] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5] | Minimizes inhalation of harmful vapors.[5] |
Table 2: Recommended Personal Protective Equipment for Handling this compound
Experimental Protocol: Safe Handling and Disposal Workflow
The following step-by-step procedure outlines the safe handling, use, and disposal of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work Area Preparation: Ensure a chemical fume hood is operational and the workspace is clear of clutter.[5] All necessary equipment should be placed within the fume hood before starting.[5]
-
Ventilation: All handling and experimental procedures involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Handling and Experimental Procedure:
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in Table 2.
-
Aliquoting: Carefully measure and transfer the required amount of the chemical. Use appropriate tools to minimize the risk of spills.
-
Performing the Reaction: Conduct all experimental steps within the chemical fume hood.[5] Keep the sash at the lowest practical height.[5]
3. Cleanup and Decontamination:
-
Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[5] Collect the rinsate as hazardous waste.[5]
-
Work Surface Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent and cleaning agent.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water after handling.[1]
4. Disposal Plan:
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]
-
Waste Container: Use a designated, properly labeled, and sealed waste container for all this compound waste and contaminated materials.
-
Institutional Procedures: Adhere to your institution's specific hazardous waste disposal procedures.[5]
Diagram of the Handling and Disposal Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
